molecular formula C8H7BrN2 B1339806 5-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 74420-51-2

5-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1339806
CAS No.: 74420-51-2
M. Wt: 211.06 g/mol
InChI Key: MWCDNYHSYJDDJP-UHFFFAOYSA-N
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Description

5-Bromo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCDNYHSYJDDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505239
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-51-2
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74420-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a key structural component in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1] This document outlines a detailed two-step synthetic protocol, thorough characterization methodologies, and insights into the potential biological significance of this compound.

Synthesis Methodology

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the construction of the imidazo[1,2-a]pyridine core via a cyclocondensation reaction, followed by a regioselective bromination at the 5-position.

Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine

The initial step is the synthesis of the 2-methylimidazo[1,2-a]pyridine scaffold. This is accomplished through the well-established Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[2] In this case, 2-aminopyridine is reacted with chloroacetone.

Step 2: Bromination of 2-methylimidazo[1,2-a]pyridine

The second step involves the regioselective bromination of the synthesized 2-methylimidazo[1,2-a]pyridine. Electrophilic substitution on the imidazo[1,2-a]pyridine ring typically occurs at the C3 position. However, with the C3 position unsubstituted in the starting material, bromination with N-bromosuccinimide (NBS) can be directed to the C5 position under controlled conditions.

Experimental Protocols

Materials and Instrumentation:

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification is to be performed using column chromatography. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer. Mass spectra should be obtained using an electrospray ionization (ESI) mass spectrometer. Melting points should be determined using a capillary melting point apparatus.

Protocol for Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (10.0 g, 106.3 mmol) in anhydrous acetone (200 mL), chloroacetone (10.8 mL, 127.5 mmol) is added.

  • The reaction mixture is stirred at reflux for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water (100 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2-methylimidazo[1,2-a]pyridine as a solid.

Protocol for Step 2: Synthesis of this compound

  • To a solution of 2-methylimidazo[1,2-a]pyridine (5.0 g, 37.8 mmol) in chloroform (100 mL) at 0 °C, N-bromosuccinimide (NBS) (6.73 g, 37.8 mmol) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (50 mL).

  • The layers are separated, and the aqueous layer is extracted with chloroform (2 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Synthesis Workflow Diagram

SynthesisWorkflow A 2-Aminopyridine + Chloroacetone B Reflux in Acetone A->B Step 1 C Work-up & Purification B->C D 2-methylimidazo[1,2-a]pyridine C->D E N-Bromosuccinimide (NBS) in Chloroform D->E Step 2 F Reaction at 0°C to rt E->F G Quenching & Purification F->G H This compound G->H

Caption: General workflow for the two-step synthesis of this compound.

Characterization Data

The structural confirmation of the synthesized this compound is based on a combination of spectroscopic techniques and physical property measurements.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance Off-white to light yellow solid
Melting Point Not explicitly found in literature, predicted to be in the range of 80-100 °C
¹H NMR (400 MHz, CDCl₃) Predicted values: δ 7.60 (d, 1H, H-8), 7.55 (s, 1H, H-3), 7.15 (dd, 1H, H-7), 6.90 (d, 1H, H-6), 2.45 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) Predicted values: δ 145.0 (C-2), 142.5 (C-8a), 125.0 (C-7), 122.0 (C-6), 117.5 (C-5), 112.0 (C-8), 108.0 (C-3), 15.0 (CH₃)
Mass Spectrometry (ESI) m/z: 211.98 [M+H]⁺, 213.98 [M+H+2]⁺ (characteristic bromine isotopic pattern)[3]

Potential Biological Significance and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide array of biological activities. While the specific signaling pathways for this compound have not been extensively elucidated, related compounds have shown promise as anticancer and antitubercular agents.

For instance, some 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis in colon cancer cell lines through a pathway involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[4] Furthermore, other analogues have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the survival of Mycobacterium tuberculosis.[5] This suggests that this compound could potentially interact with similar cellular targets.

Illustrative Signaling Pathway: Apoptosis Induction by Imidazo[1,2-a]pyridine Derivatives

ApoptosisPathway cluster_cell Cancer Cell IMP Imidazo[1,2-a]pyridine Derivative Mito Mitochondrion IMP->Mito Induces release Casp8 Caspase-8 IMP->Casp8 Activates CytC Cytochrome c Mito->CytC Casp3 Caspase-3 CytC->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A potential apoptotic pathway initiated by imidazo[1,2-a]pyridine derivatives in cancer cells.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined protocols are based on established chemical principles and can be adapted by researchers for the preparation of this and related compounds. The provided characterization data, although partially predictive, offers a reliable reference for structural verification. The exploration of the biological activities of this compound, guided by the known mechanisms of related imidazo[1,2-a]pyridines, presents a promising avenue for future research in drug discovery.

References

"physical and chemical properties of 5-Bromo-2-methylimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This core structure is present in several commercially available drugs and is known to exhibit a wide range of biological activities. The presence of a bromine atom at the 5-position and a methyl group at the 2-position on the imidazo[1,2-a]pyridine ring system imparts specific physicochemical properties and offers opportunities for further chemical modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential biological significance of this compound.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and development as a potential drug candidate. The hydrochloride salt is often prepared to improve aqueous solubility and stability.[1]

PropertyValueReference(s)
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 74420-51-2[1]
Appearance White to off-white solid (predicted)[2]
Melting Point Not experimentally determined in searched literature.
Boiling Point Not experimentally determined in searched literature.
Solubility Predicted to be soluble in organic solvents like DMSO.[2] The hydrochloride salt is expected to have improved water solubility.[1][1][2]
pKa Not experimentally determined in searched literature.

Hydrochloride Salt Properties:

PropertyValueReference(s)
Molecular Formula C₈H₈BrClN₂[1]
Molecular Weight 247.52 g/mol [3]
CAS Number 1609400-03-4[3]

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While experimentally obtained spectra for this specific compound are not widely available in the searched literature, representative data for related structures and general principles of NMR spectroscopy can be used for prediction.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling patterns will be influenced by the bromine substituent and the electronic nature of the fused ring system.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms will be affected by the attached bromine and nitrogen atoms.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the classical Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-haloketone.[3] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Bromo-2-aminopyridine

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • In a round-bottom flask, dissolve 6-Bromo-2-aminopyridine (1 equivalent) in ethanol.

  • Add chloroacetone (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product 6-Bromo-2-aminopyridine 6-Bromo-2-aminopyridine Condensation (Tschitschibabin) Condensation (Tschitschibabin) 6-Bromo-2-aminopyridine->Condensation (Tschitschibabin) Chloroacetone Chloroacetone Chloroacetone->Condensation (Tschitschibabin) Neutralization Neutralization Condensation (Tschitschibabin)->Neutralization Extraction Extraction Neutralization->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) This compound This compound Purification (Column Chromatography)->this compound

Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electronic properties of the fused heterocyclic system and the nature of its substituents.

  • Substitution Reactions: The bromine atom at the 5-position is susceptible to nucleophilic substitution and can be a handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new functional groups.[4]

  • Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation to form N-oxides or other oxidized derivatives. Reduction of the ring system can also be achieved using appropriate reducing agents.[3]

  • C-H Functionalization: The imidazo[1,2-a]pyridine scaffold is known to undergo direct C-H functionalization, allowing for the introduction of various substituents at different positions on the ring system.

G cluster_reactions Chemical Reactions This compound This compound Substitution Substitution This compound->Substitution at C5-Br Oxidation Oxidation This compound->Oxidation on N Reduction Reduction This compound->Reduction of ring C-H Functionalization C-H Functionalization This compound->C-H Functionalization on ring

Reactivity profile of this compound.

Biological Activity and Potential Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[3] Derivatives of this heterocyclic system have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[3]

While specific biological targets and mechanisms of action for this compound have not been extensively elucidated in the public domain, related compounds have been investigated for their therapeutic potential. For instance, some derivatives have shown antituberculosis activity, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Mycobacterium tuberculosis.[4] The mechanism of action for imidazo[1,2-a]pyridine derivatives can vary widely, from enzyme inhibition to receptor modulation.[3] A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines.

The bromine atom on this compound provides a convenient point for chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. This makes it an attractive starting point for drug discovery programs targeting a variety of diseases.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Its synthesis is accessible through established methods, and its chemical reactivity allows for diverse functionalization. While further research is needed to fully characterize its physical properties and elucidate its specific biological mechanisms, the broader class of imidazo[1,2-a]pyridines demonstrates a wide range of promising therapeutic activities. This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 5-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical identity, synthesis, spectroscopic profile, and known biological activities, presenting data in a structured format for clarity and ease of comparison.

Chemical Identity and Structure

This compound is a halogenated derivative of the imidazo[1,2-a]pyridine bicyclic system. This structural framework, consisting of a fused imidazole and pyridine ring, is a common scaffold in many biologically active compounds. The presence of a bromine atom at the 5-position and a methyl group at the 2-position are key features that influence its chemical properties and biological activity.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 74420-51-2[1]
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
InChI Key MWCDNYHSYJDDJP-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=N1)C=CC=C2Br

The structure features a five-membered imidazole ring fused to a six-membered pyridine ring. The bromine atom is located on the pyridine ring, while the methyl group is on the imidazole portion of the molecule.

Synthesis of this compound

The synthesis of this compound typically follows a multi-step pathway, beginning with the formation of the imidazo[1,2-a]pyridine core, followed by regioselective bromination. A common and efficient method is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-haloketone, a reaction often referred to as the Tschitschibabin reaction.

General Synthetic Workflow

The overall synthesis can be conceptualized as a two-stage process: first, the construction of the core heterocyclic system, and second, the introduction of the bromo substituent.

G General Synthesis Workflow cluster_0 Stage 1: Imidazo[1,2-a]pyridine Core Synthesis cluster_1 Stage 2: Bromination A 2-Aminopyridine Derivative C Cyclocondensation A->C B α-Haloketone B->C D Imidazo[1,2-a]pyridine Core C->D F Electrophilic Aromatic Substitution D->F Intermediate E Brominating Agent (e.g., NBS) E->F G This compound F->G Final Product G Postulated General Mechanism of Action A This compound B Target Enzymes/Proteins A->B Inhibits C Disruption of Cellular Processes (e.g., Replication, Metabolism) B->C Leads to D Inhibition of Growth and Proliferation C->D Results in

References

Spectral Data for 5-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 5-Bromo-2-methylimidazo[1,2-a]pyridine. Due to the limited availability of fully compiled experimental spectra in publicly accessible literature, this guide combines reported data for structurally similar compounds with established spectroscopic principles to offer a robust predictive analysis. Detailed experimental protocols for the synthesis and spectral characterization are also provided to facilitate further research and application in drug development.

Chemical Identity

PropertyValue
Chemical Name This compound
CAS Number 74420-51-2[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Structure

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of related imidazo[1,2-a]pyridine derivatives and fundamental spectroscopic principles.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.60d~9.01HH-8
~7.50s-1HH-3
~7.15dd~9.0, 7.01HH-7
~6.80d~7.01HH-6
~2.45s-3H-CH₃

Note: Chemical shifts are approximate and referenced to tetramethylsilane (TMS). The assignments are based on typical shielding and deshielding effects in the imidazo[1,2-a]pyridine ring system.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145.0C-2
~142.5C-8a
~128.0C-7
~125.5C-5
~117.0C-3
~112.5C-6
~108.0C-8
~16.5-CH₃

Note: Chemical shifts are approximate. The assignment is based on the expected electronic environment of each carbon atom.

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
211/213~100 / ~98[M]⁺ / [M+2]⁺
132Moderate[M - Br]⁺
105Moderate[M - Br - HCN]⁺

Note: The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with a nearly 1:1 ratio.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1640-1620StrongC=N stretching
1580-1450Strong, Multiple BandsC=C stretching (aromatic rings)
~1380Medium-CH₃ bending (symmetric)
~1100StrongC-N stretching
850-800StrongC-H bending (out-of-plane)
~650MediumC-Br stretching

Note: The exact peak positions and intensities may vary depending on the sample preparation and measurement conditions.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis is typically a two-step process involving the initial formation of the imidazo[1,2-a]pyridine core followed by bromination.

Step 1: Synthesis of 2-methylimidazo[1,2-a]pyridine

This step involves the cyclocondensation reaction between a 2-aminopyridine derivative and an α-haloketone. A common method is the reaction of 2-aminopyridine with chloroacetone.

  • Materials: 2-aminopyridine, chloroacetone, sodium bicarbonate, ethanol, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

    • Add chloroacetone (1.1 equivalents) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Bromination of 2-methylimidazo[1,2-a]pyridine

The bromination of the 2-methylimidazo[1,2-a]pyridine core at the 5-position can be achieved using a brominating agent such as N-bromosuccinimide (NBS).

  • Materials: 2-methylimidazo[1,2-a]pyridine, N-bromosuccinimide (NBS), carbon tetrachloride (CCl₄) or acetonitrile.

  • Procedure:

    • Dissolve 2-methylimidazo[1,2-a]pyridine (1 equivalent) in carbon tetrachloride or acetonitrile in a round-bottom flask protected from light.

    • Add N-bromosuccinimide (1 equivalent) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture to remove succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude this compound by recrystallization or column chromatography.

G Synthesis of this compound cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination 2-Aminopyridine 2-Aminopyridine Reaction1 Reflux in Ethanol 2-Aminopyridine->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 2-methylimidazo[1,2-a]pyridine 2-methylimidazo[1,2-a]pyridine Reaction1->2-methylimidazo[1,2-a]pyridine Reaction2 Stir in CCl4 2-methylimidazo[1,2-a]pyridine->Reaction2 NBS N-Bromosuccinimide NBS->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Protocols

The following are generalized protocols for acquiring the spectral data.

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or the TMS signal (0.00 ppm).

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation: For EI, a solid probe can be used. For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and the [M+2]⁺ peak characteristic of a bromine-containing compound. Analyze the fragmentation pattern to deduce the structure.

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[2]

    • Place the mixture in a pellet-forming die and apply pressure to form a transparent or semi-transparent pellet.[2]

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

G Spectroscopic Characterization Workflow Start Purified 5-Bromo-2-methyl- imidazo[1,2-a]pyridine NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR FT-IR Spectroscopy Start->IR Structure_Elucidation Structural Elucidation and Data Compilation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation

References

Navigating the Solubility Landscape of 5-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: The Significance of Solubility Profiling

5-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structural features suggest potential applications where its solubility characteristics will be a determining factor for its utility. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that influences a compound's behavior in both biological and chemical systems.

For drug development professionals, poor aqueous solubility can be a major hurdle, affecting a drug's absorption and bioavailability. In the context of organic synthesis and materials science, solubility in organic solvents is crucial for reaction kinetics, purification, and the formation of crystalline materials. Therefore, a comprehensive understanding of the solubility of this compound in a range of organic solvents is essential for its rational development and application.

General Principles of Solubility Determination

The determination of a compound's solubility in a given solvent is typically achieved by establishing a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. Several methods can be employed to determine this equilibrium solubility, with the choice of method often depending on the required throughput, accuracy, and the properties of the compound and solvent.

Data Presentation: A Standardized Approach

To ensure clarity and comparability of solubility data, it is recommended to present quantitative findings in a structured tabular format. The following table serves as a template for reporting the solubility of this compound in various organic solvents.

Table 1: Solubility of this compound in Organic Solvents at Various Temperatures

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Example: Acetonitrile25DataDataHPLC
Example: Dichloromethane25DataDataGravimetric
Example: Ethanol25DataDataUV-Vis
Example: Dimethyl Sulfoxide25DataDataHPLC
Example: Toluene25DataDataGravimetric
...............

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

  • After the incubation period, allow the vials to stand undisturbed to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[2][3]

  • Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Gravimetric Method for Solubility Determination

For non-volatile solutes in volatile solvents, the gravimetric method offers a straightforward approach.[4][5]

Objective: To determine the solubility of this compound by measuring the mass of the solute dissolved in a known mass or volume of solvent.

Materials:

  • Saturated solution of this compound (prepared as in 4.1)

  • Pre-weighed, clean, and dry evaporation dish

  • Analytical balance

  • Pipette

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution of this compound in the desired organic solvent as described in the shake-flask method and filter it.

  • Accurately pipette a known volume of the clear, saturated solution into a pre-weighed evaporation dish.

  • Record the total weight of the dish and the solution.

  • Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

  • Once the solvent has completely evaporated, dry the dish containing the solid residue to a constant weight in the oven.

  • Cool the dish in a desiccator and weigh it on an analytical balance.

  • The weight of the solid residue corresponds to the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculate the solubility in mg/mL or g/L.

Visualization of Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and training. The following diagram, generated using the DOT language, illustrates a general workflow for solubility screening.

Solubility_Screening_Workflow General Workflow for Solubility Screening cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess This compound B Select & measure organic solvent C Combine solute & solvent in sealed vial A->C B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm syringe filter F->G H Dilute sample G->H I Quantify concentration (HPLC, UV-Vis, Gravimetric) H->I J Calculate solubility I->J

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1] Its unique structural and electronic properties have made it a focal point for synthetic chemists for over a century. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies leading to this crucial heterocyclic system. We will delve into the seminal named reactions that paved the way for its synthesis, chronicle the development of more efficient and versatile methods, and provide detailed experimental protocols for key transformations.

A Historical Timeline of Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine ring system has evolved significantly from its early beginnings. The journey began with classical condensation reactions and has progressed to highly efficient one-pot, multi-component, and metal-catalyzed methodologies.

G A Early 20th Century: Tschitschibabin Reaction B Classical Method: Condensation with α-Haloketones A->B Precursor Synthesis C Mid-20th Century: Ortoleva-King Reaction B->C Improved Conditions D Late 20th Century: Groebke–Blackburn–Bienaymé MCR C->D Increased Complexity & Efficiency E 21st Century: Modern Methodologies D->E Catalysis & Green Chemistry G cluster_start Starting Materials cluster_product Product Pyridine Pyridine Reaction Tschitschibabin Reaction Pyridine->Reaction SodiumAmide Sodium Amide (NaNH₂) SodiumAmide->Reaction Aminopyridine 2-Aminopyridine Reaction->Aminopyridine G cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product TwoAP 2-Aminopyridine Pyridinium N-Phenacylpyridinium Intermediate TwoAP->Pyridinium Nucleophilic Attack Ketone Ketone AlphaIodo α-Iodoketone Ketone->AlphaIodo Iodination Iodine Iodine (I₂) Iodine->AlphaIodo AlphaIodo->Pyridinium Imidazo Imidazo[1,2-a]pyridine Pyridinium->Imidazo Intramolecular Cyclization G cluster_components Components cluster_process Process cluster_product Product TwoAP 2-Aminopyridine MCR Groebke–Blackburn–Bienaymé Reaction TwoAP->MCR Aldehyde Aldehyde Aldehyde->MCR Isocyanide Isocyanide Isocyanide->MCR AminoImidazo 3-Aminoimidazo[1,2-a]pyridine MCR->AminoImidazo

References

The Evolving Landscape of Imidazo[1,2-a]pyridines: A Technical Guide to the Research Applications of 5-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities. This bicyclic heterocyclic system is a key component in several commercially available drugs, underscoring its therapeutic relevance.[1][2] Among the vast library of its derivatives, 5-Bromo-2-methylimidazo[1,2-a]pyridine emerges as a compound of significant interest, demonstrating potential across various research domains, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding and potential research applications of this compound, consolidating available data on its synthesis, biological activity, and mechanisms of action.

Core Synthesis and Chemical Properties

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the Tschitschibabin reaction being a cornerstone methodology. This typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] For the synthesis of this compound, a common precursor is 5-bromo-2-methylpyridine.[4] The bromine atom at the 5-position and the methyl group at the 2-position offer strategic points for further functionalization, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3]

The chemical architecture of this compound hydrochloride features a five-membered imidazole ring fused to a six-membered pyridine ring. The bromine atom at the 5th position is amenable to substitution reactions, while the core structure can also undergo oxidation and reduction, providing avenues for the creation of various derivatives.[3]

Potential Research Applications

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6] While specific data for this compound is still emerging, the known activities of closely related analogs provide a strong rationale for its investigation in several key therapeutic areas.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, with some compounds demonstrating potent inhibitory effects on various cancer cell lines.[7][8][9] The proposed mechanisms of action are diverse and include the inhibition of critical cellular pathways involved in cell proliferation and survival. For instance, certain derivatives have been shown to induce apoptosis and cell cycle arrest.[8] One study on related imidazo[1,2-a]pyridine compounds reported IC50 values of 45 µM and 47.7 µM against the HCC1937 breast cancer cell line.[7] While specific IC50 values for this compound are not yet widely published, one report indicated that some of its derivatives exhibited cytotoxic effects on cancer cell lines with IC50 values exceeding 128 μM, suggesting a favorable toxicity profile.[3]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has been identified as a promising source of new antimicrobial compounds.[10][11][12] Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[10] For example, 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide, a closely related compound, has shown antimicrobial properties against Staphylococcus aureus. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cellular processes.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives, which can be adapted for the specific investigation of this compound.

General Synthesis of Imidazo[1,2-a]pyridines

A common method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone.[1][3]

Materials:

  • 2-Aminopyridine derivative (e.g., 2-Amino-5-bromopyridine)

  • α-Haloketone (e.g., Chloroacetone for the introduction of the 2-methyl group)

  • Solvent (e.g., Ethanol, DMF)[3][13]

  • Base (optional, e.g., Sodium bicarbonate)[3]

Procedure:

  • Dissolve the 2-aminopyridine derivative in the chosen solvent.

  • Add the α-haloketone to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[3][13]

  • Upon completion, cool the mixture and isolate the product. This may involve filtration if a precipitate forms, or extraction following neutralization with a base.[3]

  • Purify the crude product by recrystallization or column chromatography.[14]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • This compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of this compound in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth.

Data Presentation

Table 1: Reported Biological Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeBiological ActivityTarget/Cell LineReported ValueReference
Imidazo[1,2-a]pyridine (IP-5)AnticancerHCC1937 breast cancerIC50 = 45 µM[7]
Imidazo[1,2-a]pyridine (IP-6)AnticancerHCC1937 breast cancerIC50 = 47.7 µM[7]
This compound derivativeAnticancerCancer cell linesIC50 > 128 µM[3]
3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideAntimicrobialStaphylococcus aureusActive

Note: This table is a compilation of data from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Visualizing Research Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_synthesis Synthesis Workflow 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Condensation->Imidazo[1,2-a]pyridine Core Purification Purification Imidazo[1,2-a]pyridine Core->Purification Final Product Final Product Purification->Final Product

Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

G cluster_bioactivity Biological Evaluation Workflow Test Compound Test Compound Incubation Incubation Test Compound->Incubation Cell Culture Cell Culture Cell Culture->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis Results Results Data Analysis->Results

Caption: A simplified workflow for in vitro biological evaluation of test compounds.

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Kinase Kinase Imidazo[1,2-a]pyridine->Kinase Inhibits Cell Cycle Arrest Cell Cycle Arrest Imidazo[1,2-a]pyridine->Cell Cycle Arrest Induces Proliferation Proliferation Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits

Caption: A hypothetical signaling pathway illustrating potential anticancer mechanisms.

Future Directions

The therapeutic potential of this compound warrants further in-depth investigation. Future research should focus on:

  • Comprehensive Biological Screening: Systematic evaluation of its anticancer and antimicrobial activity against a broad panel of cancer cell lines and microbial strains to identify specific targets.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Assessment of its therapeutic potential in animal models of disease.

The continued exploration of this compound and its analogs holds significant promise for the development of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

Navigating the Safety Landscape of 5-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 5-Bromo-2-methylimidazo[1,2-a]pyridine (CAS No. 74420-51-2), based on available safety data sheets and information on structurally similar compounds. It is intended for informational purposes for laboratory professionals. No specific quantitative toxicity data (e.g., LD50) for this compound has been found in the public domain. The hazard classifications presented are based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Hazard Identification and Classification

This compound is classified as a substance that poses several health hazards.[1] The Globally Harmonized System (GHS) classifications indicate that this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Table 1: GHS Hazard Identification for this compound

CategoryGHS Hazard StatementHazard Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific target organ toxicity — Single exposureMay cause respiratory irritationH335

Source: Sigma-Aldrich Safety Data Sheet.[1]

GHS Pictogram:

GHS Exclamation Mark Pictogram

Signal Word: Warning [1]

Precautionary Measures and Personal Protection

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound. This includes the use of appropriate personal protective equipment (PPE) and safe handling practices.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Handling Precautions:

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust or fumes.[2]

  • Wash hands thoroughly after handling.[2]

  • Keep container tightly closed.[2]

  • Store in a cool, dry, and well-ventilated place.[2]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial to mitigate harm.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
If on Skin Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Table 4: Fire-Fighting Measures

Extinguishing MediaUnsuitable Extinguishing MediaSpecific Hazards from CombustionProtective Equipment for Firefighters
Dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]Do not use a heavy water stream.May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide under fire conditions.Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Methodologies for Hazard Determination

The hazard classifications for chemicals like this compound are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not publicly available, the following outlines the principles of the relevant OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[3][4][5][6][7] The methodology involves the application of the test substance to the skin of a laboratory animal, typically an albino rabbit.[4][5] A small area of the animal's fur is clipped, and the substance is applied to the skin and covered with a gauze patch for a set period, usually four hours.[4] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after the patch is removed.[3] The severity of the reactions is scored, and the reversibility of the skin effects is also assessed.[3][4]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

The potential for a substance to cause eye irritation or damage is evaluated using this guideline.[8][9][10][11][12] The test involves instilling a small, single dose of the substance into the conjunctival sac of one eye of an experimental animal, again, typically an albino rabbit.[9][10] The other eye serves as a control. The eyes are then examined for any lesions of the cornea, iris, and conjunctiva at specified time points (e.g., 1, 24, 48, and 72 hours) after application.[10] The severity of the reactions is scored to determine the level of irritation.[10]

Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline is used to determine the health hazards likely to arise from a short-term dermal exposure to a substance.[13][14][15][16] The test involves applying a single dose of the chemical to a shaved area of the skin of several groups of experimental animals.[14][16] The animals are then observed for a period of 14 days for signs of toxicity and mortality.[14][16] This test can be used to determine the LD50 (the dose that is lethal to 50% of the test animals), which provides a quantitative measure of acute toxicity.[14]

Visualized Safety Workflows

To aid in the practical application of these safety principles, the following diagrams illustrate key logical relationships and workflows.

Hazard_Management_Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify Hazards Identify Hazards Review SDS Review SDS Identify Hazards->Review SDS Assess Exposure Assess Exposure Review SDS->Assess Exposure Implement PPE Implement PPE Assess Exposure->Implement PPE Use Fume Hood Use Fume Hood Implement PPE->Use Fume Hood Safe Handling Procedures Safe Handling Procedures Use Fume Hood->Safe Handling Procedures Exposure Event Exposure Event Safe Handling Procedures->Exposure Event First Aid First Aid Exposure Event->First Aid Spill Control Spill Control Exposure Event->Spill Control Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention

Caption: Chemical Safety Workflow Diagram.

Hazard_Relationships cluster_health Health Hazards This compound This compound Acute Oral Toxicity Acute Oral Toxicity This compound->Acute Oral Toxicity Skin Irritation Skin Irritation This compound->Skin Irritation Eye Irritation Eye Irritation This compound->Eye Irritation Respiratory Irritation Respiratory Irritation This compound->Respiratory Irritation

Caption: Hazard Relationship Diagram.

References

An In-depth Technical Guide to the Isomers of Bromo-Methyl-Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromo-methyl-imidazo[1,2-a]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details the structural possibilities, key synthetic methodologies, physicochemical properties, and the diverse biological activities of these compounds, with a focus on their potential as kinase inhibitors. Experimental protocols for synthesis and biological evaluation are provided to support further research and development.

The Bromo-Methyl-Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine structure is a fused bicyclic 5,6-heterocycle. Numbering of the ring system allows for substitution at positions 2, 3, 5, 6, 7, and 8. The introduction of a bromine atom and a methyl group leads to a wide array of positional isomers, each with potentially distinct chemical and biological properties. The specific placement of these two functional groups on the scaffold is critical in defining the molecule's interaction with biological targets.

Some of the commonly synthesized and studied isomers include:

  • 3-Bromo-2-methyl-imidazo[1,2-a]pyridine

  • 6-Bromo-2-methyl-imidazo[1,2-a]pyridine

  • 3-Bromo-8-methyl-imidazo[1,2-a]pyridine

  • 5-Bromo-2-methyl-imidazo[1,2-a]pyridine

Synthesis Methodologies

The construction of the imidazo[1,2-a]pyridine core is well-established, with several methods available for the synthesis of its bromo-methyl derivatives.

Tschitschibabin Reaction (Condensation of 2-Aminopyridines)

One of the most classical and versatile methods is the condensation of a substituted 2-aminopyridine with an α-haloketone.[1][2] To synthesize a bromo-methyl-imidazo[1,2-a]pyridine, one can react a bromo-substituted 2-aminopyridine with a chloro- or bromo-acetone, or a methyl-substituted 2-aminopyridine with a halogenated bromo-ketone. The reaction typically proceeds via initial N-alkylation of the pyridine nitrogen, followed by intramolecular cyclization and dehydration.[2] This method can be performed without a catalyst or solvent at moderate temperatures (e.g., 60-90°C).[1][3]

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Reactant1 Substituted 2-Aminopyridine Mixing Mix in Solvent (e.g., Ethanol, DMF) Reactant1->Mixing Reactant2 α-Haloketone Reactant2->Mixing Heating Heat / Reflux (Optional: Add Base like NaHCO3) Mixing->Heating Monitoring Monitor Reaction (TLC) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Upon Completion Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Purify Purify (Column Chromatography / Recrystallization) Concentrate->Purify Product Final Product: Bromo-Methyl-Imidazo[1,2-a]pyridine Purify->Product

Figure 1. General workflow for Tschitschibabin synthesis.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is an efficient one-pot, three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[4][5] This reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide.[6][7] While this method directly yields a 3-amino substituted product, the resulting scaffold can be chemically modified in subsequent steps (e.g., via Sandmeyer reaction) to introduce a bromine atom at the 3-position, providing a route to certain isomers. The reaction is often catalyzed by Lewis acids and can be accelerated by microwave irradiation.[4][8]

Physicochemical and Spectroscopic Data

The physical properties and spectral data are essential for the identification and characterization of specific isomers. The data for several isomers are summarized below.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
3-Bromo-imidazo[1,2-a]pyridine C₇H₅BrN₂197.0390-954926-47-0
6-Bromo-2-methyl-imidazo[1,2-a]pyridine C₈H₇BrN₂211.06N/A4044-99-9
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate C₉H₇BrN₂O₂255.07N/A1020253-23-4

Table 1: Physicochemical Properties of Selected Bromo-Imidazo[1,2-a]pyridine Derivatives. Data sourced from Sigma-Aldrich and PubChem[9][10]. "N/A" indicates data not available in the cited sources.

Spectroscopic data is critical for structural elucidation. Below are representative NMR spectral data for a related compound, as detailed characterization for many specific bromo-methyl isomers is dispersed across proprietary databases.

Compound1H NMR (Solvent, MHz)13C NMR (Solvent, MHz)Source
6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (DMSO-d₆, 600 MHz): δ = 8.50 (d, 1H), 8.40 (d, 1H), 7.99–7.92 (m, 2H), 7.66–7.60 (m, 3H), 3.93 (s, 3H)(DMSO-d₆, 75 MHz): δ = 155.95, 148.09, 144.19, 136.32, 130.99, 129.84, 129.72 (2C), 129.36, 129.31 (2C), 113.64, 31.01[11]
N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine (CDCl₃, 500 MHz): δ 8.27–8.21(m, 1H), 7.93–7.88 (m, 1H), 7.83 (s, 1H), 7.78–7.70(m, 3H), 7.70–7.60 (m, 3H), 7.40–7.28 (m, 4H), 6.95–6.87 (m, 1H), 2.70 (s, 1H), 0.92 (s, 9H)(CDCl₃, 126 MHz): δ 147.8, 140.8, 135.9, 132.8, 130.2, 130.0(2), 128.8, 128.6, 128.4, 127.2, 126.5, 126.1, 125.8, 124.1, 122.1, 116.0, 113.2, 55.9, 29.9[7]

Table 2: Representative NMR Data for Imidazopyridine Derivatives.

Biological Activity and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are recognized for their broad range of biological activities, acting as potent inhibitors of several key protein kinases involved in cancer progression.

Inhibition of PI3K

The Phosphoinositide-3-Kinase (PI3K) signaling pathway is frequently deregulated in various human cancers, making it a prime therapeutic target.[12][13] Several imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K inhibitors.[14][15] For instance, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine was discovered as a PI3Kα inhibitor with an IC₅₀ of 0.67μM, and optimization led to derivatives with nanomolar potency.[14] These inhibitors act by competing with ATP in the kinase domain of PI3K, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[16]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Bromo-Methyl- Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition

Figure 2. Inhibition of the PI3K/Akt/mTOR signaling pathway.
Inhibition of c-Met

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor cell invasion and metastasis.[17][18] The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective c-Met inhibitors.[19] These compounds typically bind to the ATP-binding pocket in the kinase hinge region, with the imidazo[1,2-a]pyridine core often forming a key π–π stacking interaction with a tyrosine residue (Tyr-1230), which is critical for potent inhibition.[19]

G HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binding Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Dimerization->Downstream Activation Tumorigenesis Invasion, Metastasis, Angiogenesis Downstream->Tumorigenesis Inhibitor Bromo-Methyl- Imidazo[1,2-a]pyridine Inhibitor->Dimerization Inhibition

Figure 3. Inhibition of the c-Met signaling pathway.
In Vitro Activity Data

The biological efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀).

Compound SeriesTargetIC₅₀ (nM)Cell Line (Proliferation IC₅₀)Source
Imidazo[1,2-a]pyridines PI3Kα1.8 - 670A375 (140 nM), HeLa (210 nM)[14]
Imidazo[1,2-a]pyridines PI3Kα1.94HCC827 (90 nM)[15]
Imidazo[1,2-a]pyridines c-Met3.9EBC-1 (45.0 nM)[19]

Table 3: Summary of In Vitro Biological Activity for Imidazo[1,2-a]pyridine Derivatives.

Detailed Experimental Protocols

Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

This protocol is adapted from a patented synthetic method.[20][21]

Materials:

  • 2-Amino-5-bromopyridine

  • 40% Chloroacetaldehyde aqueous solution (or bromoacetaldehyde diethyl acetal with HBr)[21]

  • Sodium bicarbonate

  • Ethanol, Water

  • Ethyl acetate, n-Hexane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.[20]

  • Add 40% chloroacetaldehyde aqueous solution (1.0 - 1.5 eq).

  • Add an alkali, such as sodium bicarbonate (2.0 eq), to the mixture.

  • Stir the reaction mixture at a temperature between 25-50°C for 2 to 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

  • Extract the crude product with ethyl acetate.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/n-hexane solvent system to obtain pure 6-bromoimidazo[1,2-a]pyridine.[20]

Protocol: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol provides a generalized procedure for evaluating compounds as c-Met inhibitors based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.[22]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis PrepCompound Prepare Serial Dilution of Test Compound Dispense Dispense Compound & Controls to 384-well Plate PrepCompound->Dispense PrepReagents Prepare Reagents: Kinase, Substrate, ATP AddEnzyme Add c-Met Enzyme PrepReagents->AddEnzyme Initiate Initiate Reaction (Add ATP/Substrate Mix) PrepReagents->Initiate Dispense->AddEnzyme AddEnzyme->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction & Add Detection Reagents (Eu-Ab, ULight-Acceptor) Incubate->Stop Incubate2 Incubate at RT Stop->Incubate2 Read Read Plate (TR-FRET Reader) Incubate2->Read Analyze Calculate % Inhibition & Determine IC50 Read->Analyze Result IC50 Value Analyze->Result

Figure 4. Workflow for a typical TR-FRET kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase

  • ULight™-labeled peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Europium (Eu)-labeled anti-phospho-tyrosine antibody

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Stop/Detection Buffer

  • Test compounds (bromo-methyl-imidazo[1,2-a]pyridine isomers) dissolved in DMSO

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Further dilute into kinase buffer to create 4x working solutions.

  • Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the appropriate wells of a 384-well plate. Include positive (DMSO only) and negative (no enzyme or potent inhibitor) controls.

  • Enzyme Addition: Dilute the c-Met kinase in kinase buffer to a 4x working concentration. Add 5 µL of the 4x enzyme solution to all wells except the "no enzyme" negative controls.

  • Reaction Initiation: Prepare a 2x ATP/ULight™-substrate mixture in kinase buffer. Add 10 µL to all wells to start the reaction. The final volume is 20 µL.

  • Incubation: Cover the plate and incubate at 30°C for 60-90 minutes.

  • Detection: Add 10 µL of Stop/Detection buffer containing the Eu-labeled antibody to all wells. This stops the kinase reaction and initiates the detection process.

  • Final Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound concentration. Plot the percent inhibition against the compound concentration on a logarithmic scale to determine the IC₅₀ value.

References

Spectroscopic Analysis of 5-Bromo-2-methylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Bromo-2-methylimidazo[1,2-a]pyridine. Due to the limited availability of public experimental spectra for this specific compound, this document combines predicted data, characteristic spectral features of the imidazo[1,2-a]pyridine scaffold, and detailed experimental protocols to serve as a valuable resource for researchers.

Compound Overview

Structure:

Chemical Formula: C₈H₇BrN₂

Molecular Weight: 211.06 g/mol

CAS Number: 74420-51-2

The this compound scaffold is a significant heterocyclic structure in medicinal chemistry, recognized for its "drug-like" properties and broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Derivatives of this scaffold are known to interact with various biological targets and modulate key signaling pathways.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.5 - 7.8DoubletH-5
~ 7.2 - 7.4DoubletH-8
~ 6.8 - 7.0TripletH-6
~ 6.6 - 6.8TripletH-7
~ 2.4 - 2.6Singlet-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C-2
~ 140 - 145C-8a
~ 125 - 130C-5
~ 120 - 125C-7
~ 115 - 120C-3
~ 110 - 115C-6
~ 105 - 110C-5a
~ 15 - 20-CH₃
Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Table 3: Predicted Mass Spectrometry Data

m/zPredicted AdductPredicted CCS (Ų)
210.98654[M+H]⁺134.0
232.96848[M+Na]⁺149.4
208.97198[M-H]⁻139.8
228.01308[M+NH₄]⁺157.4
248.94242[M+K]⁺138.4

Data sourced from PubChem predictions.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds of the heterocyclic ring system, as well as the C-Br stretching frequency.

Table 4: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850Medium-CH₃ Stretch
1630 - 1450StrongC=C and C=N Stretching (Imidazopyridine Ring)
1380 - 1360Medium-CH₃ Bending
1100 - 1000StrongC-Br Stretch
850 - 750StrongC-H Out-of-plane Bending
UV-Visible (UV-Vis) Spectroscopy

Imidazo[1,2-a]pyridine derivatives typically exhibit two main absorption bands in the UV-Vis spectrum.

Table 5: Predicted UV-Vis Absorption Data (Solvent: Dichloromethane)

Wavelength (λmax, nm)Description
~ 250 - 280Intense band corresponding to π-π* transitions of the aromatic system.
~ 310 - 340Broader, less intense band, likely due to n-π* transitions.

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Cyclocondensation

This protocol is a generalized procedure based on the common synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-6-bromopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-6-bromopyridine (1 equivalent) in ethanol.

  • Add chloroacetone (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs.

  • Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts using the residual solvent peak.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive and/or negative ion mode over a suitable m/z range.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., dichloromethane or ethanol).

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various signaling pathways implicated in cancer and other diseases. The following diagrams illustrate some of these pathways and a general workflow for spectroscopic analysis.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start 2-Amino-6-bromopyridine + Chloroacetone Reaction Cyclocondensation Start->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product NMR NMR ('H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR FT-IR Product->IR UVVis UV-Vis Product->UVVis Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure UVVis->Structure

Caption: General workflow for the synthesis and spectroscopic analysis.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: Inhibition of the PI3K/mTOR signaling pathway.

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Inflammation Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB ActiveNFkB Active NF-κB NFkB->ActiveNFkB Release ActiveNFkB->Nucleus Translocation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Modulation Imidazopyridine->NFkB Modulation

Caption: Modulation of the STAT3/NF-κB signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Bromo-2-methylimidazo[1,2-a]pyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of novel compounds for drug discovery and materials science. The following sections detail optimized reaction conditions, experimental protocols, and data for the successful coupling of this substrate with a variety of arylboronic acids.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, enabling the straightforward synthesis of 5-aryl-2-methylimidazo[1,2-a]pyridines. These derivatives are of significant interest for their potential as therapeutic agents. This document outlines reliable protocols for this transformation, discusses key parameters for reaction optimization, and provides expected outcomes based on data from structurally similar compounds.

Data Presentation: Suzuki Cross-Coupling of Bromo-substituted Pyridine Scaffolds

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1][2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78
54-Fluorophenylboronic acid5-(4-fluorophenyl)-2-methylpyridin-3-amine80
64-Iodophenylboronic acid5-(4-iodophenyl)-2-methylpyridin-3-amine-
7Naphthalene-2-boronic acid2-methyl-5-(naphthalen-2-yl)pyridin-3-amine-
83-Nitrophenylboronic acid2-methyl-5-(3-nitrophenyl)pyridin-3-amine-
93-Aminophenylboronic acid5-(3-aminophenyl)-2-methylpyridin-3-amine-

Reaction Conditions: 5-bromo-2-methylpyridin-3-amine (1.0 eq.), arylboronic acid (1.1-1.2 eq.), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.2 eq.), 1,4-dioxane/H₂O (4:1), 85-95 °C, 15-18 h.[1][2]

Experimental Protocols

Two primary protocols are provided: a standard method employing conventional heating and a microwave-assisted method for accelerated reaction times.

Protocol 1: Standard Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is adapted from procedures for the successful coupling of structurally similar bromo-pyridines.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.2 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvents (1,4-dioxane and water, typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 15-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is based on methods developed for related imidazo[4,5-b]pyridines and offers significantly reduced reaction times.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Solvent mixture (e.g., Toluene/Ethanol, 4:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.5 eq.).

  • Add the solvent mixture (e.g., Toluene/Ethanol, 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (typically 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Optimization of Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors. For challenging substrates or to improve yields, consider optimizing the following:

  • Catalyst and Ligand: While Pd(PPh₃)₄ is often effective, other palladium sources such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., SPhos, XPhos) can offer improved reactivity, especially for sterically hindered or electron-deficient coupling partners.[3]

  • Base: The choice of base is crucial. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typical. The ratio can be adjusted to ensure solubility of all reaction components.

  • Temperature and Reaction Time: Higher temperatures generally lead to faster reactions. Microwave irradiation is a highly effective method for rapidly screening reaction conditions and often provides higher yields in shorter times compared to conventional heating.[3]

Visualizations

General Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X(L)n Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(L)n Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X This compound (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid (Ar'-B(OR)2) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines a typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Catalyst Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat with Stirring (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

References

The Groebke–Blackburn–Bienaymé Reaction: A Powerful Tool for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that has emerged as a highly efficient and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold.[1][2] This heterocyclic core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Marketed drugs such as zolpidem, alpidem, and zolimidine feature this important chemical motif.[4][5] The GBB reaction's convergence, atom economy, and broad substrate scope make it a valuable tool in drug discovery and development.[2]

Reaction Principle

The GBB reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst to form a 3-aminoimidazo[1,2-a]pyridine derivative. The reaction proceeds through a series of steps, including the formation of a Schiff base from the aminopyridine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide.[6] Various catalysts, including Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and Brønsted acids (e.g., HClO₄, p-toluenesulfonic acid), can be employed to promote the reaction.[7][8][9] Recent advancements have also explored greener conditions, including the use of water as a solvent and assistance from microwave irradiation or ultrasound.[1][2]

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Its derivatives have shown promise in a multitude of disease areas:

  • Oncology: Compounds exhibiting anticancer properties.[3]

  • Infectious Diseases: Activity against bacteria, mycobacteria (including multidrug-resistant tuberculosis), viruses, and fungi.[3][10]

  • Neurology: Development of anticonvulsant and anxiolytic agents.[5][11]

  • Inflammation and Pain: Potential as anti-inflammatory and analgesic drugs.[11]

  • Gastrointestinal Disorders: Basis for proton pump inhibitors and anti-ulcer medications.[5]

The GBB reaction provides a straightforward and efficient route to generate libraries of diverse imidazo[1,2-a]pyridine derivatives for biological screening and lead optimization.[12]

Experimental Protocols

Below are representative protocols for the synthesis of imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé reaction, based on methodologies reported in the scientific literature.

Protocol 1: Conventional Synthesis

This protocol describes a general procedure for the GBB reaction under conventional heating.

Materials:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst (e.g., p-toluenesulfonic acid monohydrate, 10 mol%)

  • Solvent (e.g., Methanol)

Procedure:

  • To a reaction vessel, add the 2-aminopyridine derivative, aldehyde, and methanol.

  • Stir the mixture at room temperature.

  • Add the p-toluenesulfonic acid monohydrate catalyst to the mixture.

  • Add the isocyanide to the reaction mixture and continue stirring for 6 hours at room temperature.[13]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and improved yields.

Materials:

  • 2-Aminopyridine derivative (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Isocyanide (0.5 mmol)

  • Catalyst (e.g., Gd(OTf)₃, 5.0 mol%)

  • Solvent (e.g., Methanol, 1.5 mL)

Procedure:

  • In a microwave-safe reaction vial, combine the 2-aminopyridine derivative, aldehyde, isocyanide, and catalyst in methanol.[6]

  • Seal the vial with a Teflon septum.

  • Place the vial in a microwave reactor and irradiate the mixture with stirring at 150 °C for 30-180 minutes.[6]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to obtain the pure product.

Protocol 3: Ultrasound-Assisted Green Synthesis

This protocol employs ultrasound irradiation in water, aligning with the principles of green chemistry.

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde

  • Isocyanide

  • Water

Procedure:

  • In a suitable reaction vessel, suspend the 2-aminopyridine derivative, aldehyde, and isocyanide in water.

  • Place the vessel in an ultrasonic bath and sonicate the mixture.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various imidazo[1,2-a]pyridine derivatives via the GBB reaction under different conditions.

Table 1: Scope of the Groebke–Blackburn–Bienaymé Reaction under Ultrasound-Assisted Conditions in Water.[1]

Entry2-AminopyridineAldehydeIsocyanideProductYield (%)
12-AminopyridineFurfuralCyclohexyl isocyanide5a86
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide5b86
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide5c67
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide5d80

Table 2: Optimization of Reaction Conditions for a Microwave-Assisted GBB Reaction.[2]

EntryCatalystTemperature (°C)TimeYield (%)
1NH₄ClRoom Temp-82
2NH₄Cl608 h-
3NH₄Cl-30 min (MW)89

Table 3: Substrate Scope for the Synthesis of Bis-heterocyclic Compounds via GBB Reaction.[2]

ProductIsocyanideYield (%)
6atert-Butyl isocyanide91
6bCyclohexyl isocyanide88
6d4-Methoxyphenyl isocyanide82

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Groebke–Blackburn–Bienaymé reaction.

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 2-Aminopyridine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde - H₂O Aldehyde Aldehyde Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Schiff_Base->Cycloadduct + Isocyanide Product Imidazo[1,2-a]pyridine Cycloadduct->Product Rearrangement GBB_Workflow Start Start Mixing Mix 2-Aminopyridine, Aldehyde, Solvent, and Catalyst Start->Mixing Add_Iso Add Isocyanide Mixing->Add_Iso Reaction Reaction (Heating/MW/Ultrasound) Add_Iso->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Workup Reaction Workup (Concentration) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product Characterization->End

References

Application Notes and Protocols: 5-Bromo-2-methylimidazo[1,2-a]pyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The strategic introduction of a bromine atom at the 5-position, coupled with a methyl group at the 2-position, renders 5-Bromo-2-methylimidazo[1,2-a]pyridine a highly valuable and versatile building block for the synthesis of novel therapeutic agents. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of structure-activity relationships (SAR).

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new drug candidates. It includes synthetic methodologies for derivatization, quantitative biological data for selected analogues, and visualizations of synthetic pathways.

Key Applications in Drug Discovery

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a wide array of pharmacological activities, including but not limited to:

  • Antitubercular Agents: Imidazo[1,2-a]pyridine-based compounds have shown significant promise in the fight against tuberculosis, with some analogues exhibiting potent activity against Mycobacterium tuberculosis.[2]

  • Anticancer Agents: This scaffold is a key component in the design of inhibitors for various protein kinases, such as c-Met, which are implicated in cancer progression.[3]

  • Antimicrobial Agents: Analogues have displayed activity against a range of bacterial pathogens.

  • Anti-inflammatory Agents: Certain derivatives have been identified as inhibitors of enzymes like 5-lipoxygenase, which are involved in inflammatory pathways.[4]

The this compound core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Utility and Derivatization Strategies

The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, providing access to a wide range of substituted analogues. The most prominent of these reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

General Synthetic Workflow

The following diagram illustrates a general workflow for the derivatization of this compound.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A This compound D 5-Aryl/Heteroaryl-2-methylimidazo[1,2-a]pyridine A->D Pd catalyst, Base E 5-Amino-2-methylimidazo[1,2-a]pyridine A->E Pd catalyst, Base, Ligand B Aryl/Heteroaryl Boronic Acid/Ester B->D C Amine (R2NH) C->E

General derivatization of this compound.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. Researchers should optimize these conditions for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 - 2.5 equivalents)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere, combine this compound, the amine, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Biological Data

The following tables summarize the biological activities of selected imidazo[1,2-a]pyridine derivatives, demonstrating the potential of this scaffold. While not all compounds are direct derivatives of this compound, they represent the types of activities that can be achieved through modifications at the C5 position and other sites.

Table 1: Antibacterial and Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget OrganismMIC (µM)Reference
This compoundStaphylococcus aureus0.4[6]
Imidazo[1,2-a]pyridine-based pyran bis-heterocycleVarious bacterial strains-[7]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCell Line/TargetIC₅₀ (nM)Reference
22e (c-Met inhibitor)c-Met Kinase3.9[3]
22e (c-Met inhibitor)EBC-1 cells45.0[3]
Bromo-substituted imidazo[4,5-b]pyridineVarious cancer cell lines-[8]

Table 3: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesTargetMIC Range (µM)Reference
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis (DS)0.069 - 0.174[2]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidesM. tuberculosis4.53 (most active)[2]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the c-Met signaling pathway, a target for some imidazo[1,2-a]pyridine-based anticancer agents.

G cluster_0 Cell Membrane HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., 22e) Inhibitor->cMet Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Simplified c-Met signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The presence of a bromine atom at a key position allows for extensive derivatization through modern cross-coupling methodologies, facilitating the exploration of structure-activity relationships. The protocols and data presented herein provide a foundation for researchers to utilize this scaffold in the design and synthesis of next-generation therapeutic agents for a variety of diseases.

References

Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and natural products, exhibiting a wide range of biological activities including anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[1][2][3] The development of efficient and selective methods for the functionalization of this core is crucial for the synthesis of new derivatives with improved pharmacological profiles. This document provides an overview of key protocols for the functionalization of the imidazo[1,2-a]pyridine core, with a focus on C-H functionalization at the C3 position, a common site for modification.[3][4]

C3-Functionalization Strategies

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus susceptible to electrophilic substitution and radical reactions.[3] Recent advances have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials, thereby improving atom and step economy.[5][6] Key strategies include visible light-induced photoredox catalysis, multicomponent reactions, and halogenation.

Visible Light-Induced C-H Functionalization

Visible light photoredox catalysis has emerged as a powerful and sustainable tool for the C-H functionalization of imidazo[1,2-a]pyridines under mild reaction conditions.[1][5][7] These reactions often proceed via single electron transfer (SET) processes, enabling a variety of transformations.[7]

Key Applications:

  • C3-Formylation: Introduction of a formyl group, a versatile handle for further synthetic transformations.[5]

  • C3-Aminoalkylation: Formation of C-C and C-heteroatom bonds, crucial for accessing important pharmaceutical scaffolds.[5]

  • C3-Perfluoroalkylation: Incorporation of fluorine-containing groups to modulate the physicochemical and biological properties of the molecule.

G

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a complex product.[2] These reactions are advantageous for building molecular diversity and are well-suited for drug discovery efforts.[2] A notable example is the catalyst-free, three-component reaction for C3-arylomethylation.[2]

G

C3-Halogenation

Halogenated imidazo[1,2-a]pyridines are valuable intermediates for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[8] Transition-metal-free methods for regioselective halogenation have been developed, offering a more sustainable approach.[8]

G

Experimental Protocols

Protocol 1: Visible Light-Induced C3-Formylation of Imidazo[1,2-a]pyridines

This protocol is adapted from a method utilizing rose bengal as a photocatalyst and tetramethylethylenediamine (TMEDA) as the formyl source.[5]

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Rose Bengal

  • Tetramethylethylenediamine (TMEDA)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

  • Stirring plate

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add the imidazo[1,2-a]pyridine substrate (0.5 mmol, 1.0 equiv.), rose bengal (0.025 mmol, 5 mol%), and anhydrous acetonitrile (5.0 mL).

  • Add tetramethylethylenediamine (TMEDA) (1.5 mmol, 3.0 equiv.) to the mixture.

  • Seal the tube and place it on a stirring plate.

  • Irradiate the reaction mixture with a blue LED light source at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the C3-formylated product.

SubstrateProduct Yield (%)
2-Phenylimidazo[1,2-a]pyridine95
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine91
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine85
2-Methylimidazo[1,2-a]pyridine81

Table 1: Substrate scope and yields for C3-formylation.[5]

Protocol 2: Catalyst-Free Three-Component C3-Arylomethylation

This protocol describes a multicomponent reaction for the C3-arylomethylation of imidazo[1,2-a]pyridines using glyoxylic acid and a boronic acid.[2]

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Glyoxylic acid

  • Boronic acid

  • Dimethylformamide (DMF)

  • Reaction vial with a screw cap

  • Heating block or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine the imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), glyoxylic acid (0.3 mmol, 1.5 equiv.), and the corresponding boronic acid (0.3 mmol, 1.5 equiv.).

  • Add dimethylformamide (DMF) (1.0 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 100 °C in a heating block or oil bath for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the C3-arylomethylated derivative.

Imidazo[1,2-a]pyridineBoronic AcidProduct Yield (%)
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine4-Methoxyphenylboronic acid85
2-Phenylimidazo[1,2-a]pyridinePhenylboronic acid78
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine4-Chlorophenylboronic acid72

Table 2: Representative yields for the three-component C3-arylomethylation.[2]

Protocol 3: Transition-Metal-Free C3-Halogenation of Imidazo[1,2-a]pyridines

This protocol outlines a regioselective C-H halogenation using sodium chlorite or bromite as the halogen source.[8]

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Sodium chlorite (NaClO₂) or Sodium bromite (NaBrO₂)

  • Acetic acid (AcOH)

  • Toluene or Dimethylformamide (DMF)

  • Reaction vial with a screw cap

  • Heating block or oil bath

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure for Chlorination:

  • To a reaction vial, add the imidazo[1,2-a]pyridine (0.5 mmol, 1.0 equiv.), sodium chlorite (0.75 mmol, 1.5 equiv.), and toluene (3 mL).

  • Add acetic acid (1.0 mmol, 2.0 equiv.) to the mixture.

  • Seal the vial and heat the reaction at 60 °C for 10 hours.

  • After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the 3-chloro-imidazo[1,2-a]pyridine.

Procedure for Bromination:

  • Follow the same procedure as for chlorination, but use sodium bromite (0.75 mmol, 1.5 equiv.) and DMF (3 mL) as the solvent.

SubstrateHalogenating AgentProductYield (%)
2-Phenylimidazo[1,2-a]pyridineNaClO₂3-Chloro-2-phenylimidazo[1,2-a]pyridine85
2-Methylimidazo[1,2-a]pyridineNaClO₂3-Chloro-2-methylimidazo[1,2-a]pyridine78
2-Phenylimidazo[1,2-a]pyridineNaBrO₂3-Bromo-2-phenylimidazo[1,2-a]pyridine88
2-Methylimidazo[1,2-a]pyridineNaBrO₂3-Bromo-2-methylimidazo[1,2-a]pyridine82

Table 3: Yields for C3-halogenation of imidazo[1,2-a]pyridines.[8]

References

Application Notes and Protocols: Biological Activity Screening of 5-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activity of 5-Bromo-2-methylimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The protocols detailed below cover the assessment of their anticancer and antimicrobial properties.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties. The substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in modulating their biological effects. This document focuses on derivatives featuring a bromine atom at the 5-position and a methyl group at the 2-position, exploring their potential as therapeutic agents.

Data Presentation: Biological Activities

The following tables summarize representative quantitative data for the biological activities of imidazo[1,2-a]pyridine derivatives. While specific data for a comprehensive series of this compound derivatives is not extensively available in the public domain, the presented data for closely related analogs illustrates the potential potency of this class of compounds.

Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)
IP-5HCC1937 (Breast)45[1]
IP-6HCC1937 (Breast)47.7[1]
IP-7HCC1937 (Breast)79.6[1]
Hypothetical 5-Br-2-Me-Derivative 1A549 (Lung)15.2
Hypothetical 5-Br-2-Me-Derivative 2HeLa (Cervical)22.5
Hypothetical 5-Br-2-Me-Derivative 3HCT116 (Colon)18.9

Note: Data for hypothetical derivatives is illustrative and based on the general activity of the compound class.

Table 2: Representative Antimicrobial Activity of Bromo-substituted Imidazo[1,2-a]pyridine Derivatives (MIC in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideStaphylococcus aureus675
Hypothetical 5-Br-2-Me-Derivative 4Escherichia coli128
Hypothetical 5-Br-2-Me-Derivative 5Pseudomonas aeruginosa256
Hypothetical 5-Br-2-Me-Derivative 6Bacillus subtilis64

Note: Data for hypothetical derivatives is illustrative.

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HCT116)

  • This compound derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound derivatives

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of each compound in broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

Visualizations

Logical Workflow for Biological Activity Screening

workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_anticancer_details Anticancer Assays cluster_antimicrobial_details Antimicrobial Assays Synthesis Synthesis of 5-Bromo-2-methyl- imidazo[1,2-a]pyridine Derivatives Anticancer Anticancer Activity Screening Synthesis->Anticancer Antimicrobial Antimicrobial Activity Screening Synthesis->Antimicrobial MTT MTT Assay for Cytotoxicity Anticancer->MTT Broth Broth Microdilution Antimicrobial->Broth IC50 IC50 Determination MTT->IC50 MIC MIC Determination Broth->MIC

Caption: Workflow for synthesis and biological screening of derivatives.

Experimental Workflow for MTT Assay

mtt_workflow A Seed Cells in 96-well Plate B Treat with Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 Values G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity.

Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.

signaling_pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 5-Bromo-2-methyl- imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

"application of 5-Bromo-2-methylimidazo[1,2-a]pyridine in kinase inhibitor synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Bromo-2-methylimidazo[1,2-a]pyridine as a key intermediate in the synthesis of potent kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its interaction with the ATP-binding site of various kinases. The strategic placement of a bromine atom at the 5-position offers a versatile handle for introducing chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Overview of Kinase Inhibition

Protein kinases play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. The imidazo[1,2-a]pyridine core has been successfully employed in the development of inhibitors for a range of kinases, including PI3K, Akt, c-KIT, and p38 MAP kinase.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond between the imidazopyridine core and a variety of aryl or heteroaryl boronic acids or esters. This versatility is instrumental in generating libraries of analogues for SAR studies.

General Experimental Workflow

The synthesis of kinase inhibitors from this compound typically follows a convergent approach. The core imidazopyridine is coupled with a suitable boronic acid or ester to introduce diversity at the 5-position. Subsequent modifications to other parts of the molecule can be performed to fine-tune the pharmacological properties.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid B->C D 5-Aryl/Heteroaryl-2-methylimidazo[1,2-a]pyridine Derivative C->D E Kinase Activity Assay (e.g., IC50 determination) D->E D->E F Cell-Based Assays (e.g., proliferation, apoptosis) E->F G In vivo Efficacy Studies F->G

A generalized workflow for the synthesis and evaluation of kinase inhibitors.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), the base (2.2 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Kinase Inhibition Assay: p38 MAP Kinase (Adapted from a general protocol)

This protocol describes a luminescent kinase assay to determine the in vitro potency of synthesized compounds against p38 MAP kinase.

Materials:

  • Synthesized inhibitor compounds

  • p38 MAP kinase enzyme

  • Substrate (e.g., ATF2)

  • ATP

  • Assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Add 1 µL of the diluted inhibitor or vehicle control to the wells of the 384-well plate.

  • Add 2 µL of the p38 MAP kinase enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., final concentrations of 25 µM ATF2 and 25 µM ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the inhibitory activities of various imidazo[1,2-a]pyridine-based kinase inhibitors reported in the literature. While not all of these compounds were synthesized directly from this compound, they demonstrate the potential of this scaffold in targeting different kinases.

Compound IDTarget KinaseIC50 (µM)Reference
35 PI3Kα0.150
IP-5 (HCC1937 cell line)45
IP-6 (HCC1937 cell line)47.7
IP-7 (HCC1937 cell line)79.6
4c CLK10.7
4c DYRK1A2.6
2g p110α0.0018
12 p110α0.0028
11 Akt0.64

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Imidazo[1,2-a]pyridine derivatives have shown promise as inhibitors of key kinases in this pathway, such as PI3K and Akt.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt

The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic

Application Notes and Protocols: 5-Bromo-2-methylimidazo[1,2-a]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromo-2-methylimidazo[1,2-a]pyridine as a versatile building block in the development of advanced functional materials. The inherent photophysical properties of the imidazo[1,2-a]pyridine scaffold, combined with the synthetic versatility offered by the bromo- and methyl-substituents, make this compound a valuable precursor for a range of materials science applications, particularly in the fields of organic electronics and chemical sensing.

The imidazo[1,2-a]pyridine core is a fluorescent heterocyclic system, and its derivatives are known for their high quantum yields.[1] The electron-donating methyl group at the 2-position and the synthetically accessible bromine atom at the 5-position allow for the fine-tuning of its electronic and photophysical properties through further chemical modifications. The bromine atom, in particular, serves as a convenient handle for introducing various functional groups via cross-coupling reactions, enabling the construction of complex molecules with tailored properties for specific applications.[2]

Application 1: Organic Light-Emitting Diodes (OLEDs)

Derivatives of imidazo[1,2-a]pyridine are promising candidates for use as emitters in Organic Light-Emitting Diodes (OLEDs) due to their strong fluorescence and high thermal and morphological stability.[3] By strategically modifying the core structure of this compound, it is possible to synthesize novel luminogens for efficient and stable OLEDs.

Table 1: Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives for OLEDs
CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)ColorReference
GBY-1636549685Cyan[3]
GBY-1737051092Green[3]
GBY-1841062378Orange[3]
bis-PXZ-PCN480600-Orange-Red[4]
Experimental Protocol: Synthesis of a Phenyl-Substituted Imidazo[1,2-a]pyridine Emitter via Suzuki Coupling

This protocol describes a general method for the synthesis of a 5-phenyl-2-methylimidazo[1,2-a]pyridine derivative, a potential blue emitter for OLEDs, starting from this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask, combine this compound (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add a 4:1 mixture of toluene and ethanol (20 mL) to the flask.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired 2-methyl-5-phenylimidazo[1,2-a]pyridine.

DOT Script for Synthesis Workflow:

Synthesis_Workflow start Start Materials: This compound Phenylboronic acid reaction Suzuki Coupling Reaction - Pd(OAc)₂, PPh₃, K₂CO₃ - Toluene/Ethanol - 80°C, 12-24h start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 2-methyl-5-phenylimidazo[1,2-a]pyridine purification->product

Caption: Synthetic workflow for a potential OLED emitter.

Application 2: Fluorescent Chemical Sensors

The imidazo[1,2-a]pyridine scaffold can be functionalized to create fluorescent probes for the selective detection of various analytes, including metal ions.[2][5] The fluorescence of these probes can be either enhanced ("turn-on") or quenched ("turn-off") upon binding with the target analyte.

Table 2: Performance of an Imidazo[1,2-a]pyridine-based Fluorescent Sensor for Fe³⁺ and Hg²⁺
AnalyteDetection MethodLimit of Detection (LOD)ResponseReference
Fe³⁺Fluorescence Turn-on4.0 ppbHighly Selective[2][6]
Hg²⁺Fluorescence Turn-off1.0 ppbHighly Selective[2][6]
Experimental Protocol: General Procedure for Metal Ion Sensing

This protocol outlines a general procedure for evaluating the performance of a functionalized this compound derivative as a fluorescent sensor for metal ions.

Materials:

  • Synthesized fluorescent probe (e.g., a derivative of this compound functionalized with a chelating group)

  • Stock solutions of various metal ions (e.g., Fe³⁺, Hg²⁺, Cu²⁺, Zn²⁺, etc.) in a suitable solvent (e.g., water or ethanol)

  • Buffer solution (to maintain a constant pH)

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or ethanol).

  • In a cuvette, add the buffer solution and a specific concentration of the fluorescent probe stock solution.

  • Record the initial fluorescence spectrum of the probe solution.

  • Titrate the probe solution with small aliquots of the metal ion stock solution.

  • After each addition, gently mix the solution and record the fluorescence spectrum.

  • Monitor the changes in fluorescence intensity at the emission maximum.

  • To test for selectivity, repeat the experiment with other metal ions.

  • For interference studies, add the target metal ion in the presence of other potentially interfering ions.

DOT Script for Sensing Mechanism:

Sensing_Mechanism cluster_on Turn-on Sensing cluster_off Turn-off Sensing Probe Fluorescent Probe (Imidazo[1,2-a]pyridine derivative) Complex Probe-Analyte Complex Probe->Complex + Analyte Analyte Metal Ion (e.g., Fe³⁺) Fluorescence_On Fluorescence 'Turn-on' Complex->Fluorescence_On Enhanced Emission Fluorescence_Off Fluorescence 'Turn-off' Probe_off Fluorescent Probe Complex_off Probe-Analyte Complex Probe_off->Complex_off + Analyte Analyte_off Metal Ion (e.g., Hg²⁺) Complex_off->Fluorescence_Off Quenched Emission

Caption: General mechanism for fluorescent sensing.

Conclusion

This compound is a valuable and versatile building block for the development of advanced functional materials. Its inherent photophysical properties and the synthetic accessibility provided by the bromo-substituent enable the creation of a wide range of materials for applications in OLEDs and chemical sensing. The protocols and data presented here provide a foundation for researchers to explore and exploit the potential of this compound in various areas of materials science. Further research into novel functionalization strategies and device fabrication techniques will undoubtedly lead to the development of next-generation materials with enhanced performance characteristics.

References

Application Notes and Protocols for the Catalytic Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various catalytic systems used in the synthesis of substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry. The following sections outline distinct and effective methodologies, including a copper-catalyzed three-component reaction, a microwave-assisted synthesis, a photocatalytic C-H functionalization, and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Each protocol is accompanied by quantitative data to facilitate comparison and selection of the most suitable method for a given application.

Copper-Catalyzed Three-Component Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

This method facilitates the one-pot synthesis of a variety of polysubstituted imidazo[1,2-a]pyridine derivatives from 2-aminopyridines, sulfonyl azides, and terminal ynones. The reaction proceeds through a CuAAC/ring-cleavage process, offering a versatile and operationally simple cascade.[1][2]

Data Presentation
Entry2-AminopyridineTerminal YnoneSulfonyl AzideProductYield (%)
12-AminopyridineEthyl propiolatep-Tosyl azide2-carboxyethyl-3-tosylimidazo[1,2-a]pyridine83
22-Amino-5-methylpyridineEthyl propiolatep-Tosyl azide6-methyl-2-carboxyethyl-3-tosylimidazo[1,2-a]pyridine85
32-Amino-4-chloropyridinePhenyl propiolatep-Tosyl azide7-chloro-2-carboxyphenyl-3-tosylimidazo[1,2-a]pyridine78
42-Aminopyridine1-ethynyl-4-fluorobenzenep-Tosyl azide2-(4-fluorophenyl)-3-tosylimidazo[1,2-a]pyridine81
Experimental Protocol

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Terminal ynone (1.2 mmol)

  • Sulfonyl azide (1.1 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a dried Schlenk tube, add 2-aminopyridine (1.0 mmol), the terminal ynone (1.2 mmol), the sulfonyl azide (1.1 mmol), and CuI (0.1 mmol).

  • Add ethanol (5 mL) to the tube.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired polysubstituted imidazo[1,2-a]pyridine.

Experimental Workflow

reagents 2-Aminopyridine Terminal Ynone Sulfonyl Azide CuI reaction Stir at RT 12 hours reagents->reaction solvent Ethanol solvent->reaction workup Concentration reaction->workup purification Column Chromatography workup->purification product Substituted Imidazo[1,2-a]pyridine purification->product

Copper-Catalyzed Three-Component Synthesis Workflow.

Microwave-Assisted One-Pot Synthesis of Imidazo[1,2-a]pyridines

This efficient method utilizes a three-component reaction of pyridines, α-bromoketones, and ammonium acetate under solvent-free microwave irradiation to produce imidazo[1,2-a]pyridines in excellent yields with short reaction times.[3][4]

Data Presentation
EntryPyridineα-BromoketoneProductYield (%)
1Pyridine2-Bromoacetophenone2-Phenylimidazo[1,2-a]pyridine98
24-Methylpyridine2-Bromo-4'-methylacetophenone2-(4-Methylphenyl)-7-methylimidazo[1,2-a]pyridine95
3Pyridine2-Bromo-4'-chloroacetophenone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine96
43,5-Dimethylpyridine2-Bromoacetophenone2-Phenyl-6,8-dimethylimidazo[1,2-a]pyridine92
Experimental Protocol

Materials:

  • Pyridine (1.0 mmol)

  • α-Bromoketone (1.0 mmol)

  • Ammonium acetate (10 mmol)

  • Anhydrous Dichloromethane (for in situ preparation)

Procedure:

  • In a round-bottom flask, dissolve the pyridine (1.0 mmol) and α-bromoketone (1.0 mmol) in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 2 hours to form the N-phenacylpyridinium bromide in situ.

  • Remove the solvent under reduced pressure.

  • Add ammonium acetate (10 mmol) to the residue.

  • Transfer the mixture to a microwave reactor vial.

  • Irradiate the mixture in a microwave oven at 180°C for 4 minutes.

  • After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure imidazo[1,2-a]pyridine.

Experimental Workflow

step1 Pyridine + α-Bromoketone in CH2Cl2, RT, 2h step2 Remove Solvent step1->step2 step3 Add Ammonium Acetate step2->step3 step4 Microwave Irradiation 180°C, 4 min step3->step4 step5 Aqueous Workup & Extraction step4->step5 step6 Purification step5->step6 product Imidazo[1,2-a]pyridine step6->product

Microwave-Assisted Synthesis Workflow.

Photocatalytic C-H Functionalization for Imidazo[1,2-a]pyridine Synthesis

This modern, metal-free approach utilizes visible light and an organic photocatalyst, such as Eosin Y, to achieve the C-H functionalization of imidazo[1,2-a]pyridines. This method is environmentally friendly and allows for the introduction of various functional groups.[5][6]

Data Presentation
EntryImidazo[1,2-a]pyridineFunctionalization ReagentProductYield (%)
12-Phenylimidazo[1,2-a]pyridineN-Hydroxyphthalimide esterC5-Alkylated product86
2Imidazo[1,2-a]pyridineTrifluoromethyl iodide3-Trifluoromethylimidazo[1,2-a]pyridine75
32-Methylimidazo[1,2-a]pyridinePhenyl disulfide3-(Phenylthio)imidazo[1,2-a]pyridine92
42-Phenylimidazo[1,2-a]pyridineN-Aryl glycineC3-Aminomethylated product95
Experimental Protocol

Materials:

  • Imidazo[1,2-a]pyridine (0.2 mmol)

  • Functionalization reagent (e.g., N-Aryl glycine, 0.3 mmol)

  • Eosin Y (1-5 mol%)

  • Solvent (e.g., Acetonitrile, 2 mL)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vial, combine the imidazo[1,2-a]pyridine (0.2 mmol), the functionalization reagent (0.3 mmol), and Eosin Y (1-5 mol%).

  • Add the solvent (2 mL) and degas the mixture.

  • Place the vial under irradiation with a visible light source (e.g., blue LEDs) and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the functionalized imidazo[1,2-a]pyridine.

Experimental Workflow

reactants Imidazo[1,2-a]pyridine Functionalization Reagent Eosin Y reaction Visible Light (Blue LEDs) Room Temperature reactants->reaction solvent Acetonitrile solvent->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Functionalized Imidazo[1,2-a]pyridine purification->product

Photocatalytic C-H Functionalization Workflow.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from an aminopyridine, an aldehyde, and an isocyanide. This reaction can be catalyzed by various acids and can be accelerated using microwave irradiation.[7][8][9]

Data Presentation
Entry2-AminopyridineAldehydeIsocyanideCatalystYield (%)
12-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid86
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acid86
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid67
42-AminopyridineBenzaldehydetert-Butyl isocyanideYb(OTf)₃ (MW)95
Experimental Protocol

Ultrasound-Assisted Protocol: [7] Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Phenylboronic acid (PBA) (0.2 mmol, 20 mol%)

  • Water (2 mL)

Procedure:

  • To a reaction vial, add 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and phenylboronic acid (0.2 mmol) in water (2 mL).

  • Place the vial in an ultrasonic bath and sonicate at 60 °C.

  • Monitor the reaction by TLC until completion.

  • After cooling, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3-aminoimidazo[1,2-a]pyridine.

Microwave-Assisted Protocol: [9] Materials:

  • Aminopyridine (0.5 mmol)

  • Aldehyde (0.6 mmol)

  • Isocyanide (0.6 mmol)

  • Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 8 mol%)

  • DCM/MeOH (3:1, 4 mL)

Procedure:

  • In a microwave vial, combine the aminopyridine (0.5 mmol), aldehyde (0.6 mmol), isocyanide (0.6 mmol), and Yb(OTf)₃ (0.04 mmol) in a 3:1 mixture of DCM/MeOH (4 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 1 hour.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Logical Relationship Diagram for the GBB Reaction

cluster_inputs Inputs aminopyridine Aminopyridine conditions Reaction Conditions (Ultrasound or Microwave) aminopyridine->conditions aldehyde Aldehyde aldehyde->conditions isocyanide Isocyanide isocyanide->conditions catalyst Acid Catalyst (e.g., PBA, Yb(OTf)₃) catalyst->conditions product 3-Aminoimidazo[1,2-a]pyridine conditions->product

Groebke-Blackburn-Bienaymé Reaction Components.

References

Microwave-Assisted Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the rapid and efficient synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described method utilizes microwave-assisted organic synthesis to significantly reduce reaction times and potentially improve yields compared to conventional heating methods. This application note includes a step-by-step experimental protocol, a summary of reaction parameters, and expected analytical data for the target compound.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest to the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, with the bromine atom providing a convenient handle for further functionalization through various cross-coupling reactions. Microwave-assisted synthesis offers a green and efficient alternative to traditional synthetic methods, often leading to cleaner reactions and higher yields in a fraction of the time.

Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of this compound. Please note that yields can vary based on the specific microwave reactor and reaction conditions used.

ParameterValueReference
Starting Material 12-Amino-6-bromopyridineGeneral Knowledge
Starting Material 2ChloroacetoneGeneral Knowledge
SolventEthanol[1]
Reaction Temperature100-120 °C[1]
Reaction Time15-30 min[2]
Reported Yields (for similar compounds)24-99%[1]

Expected Analytical Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) Predicted δ (ppm): 7.60 (d, 1H), 7.45 (s, 1H), 7.10 (d, 1H), 6.80 (t, 1H), 2.45 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) Predicted δ (ppm): 145.2, 142.8, 128.5, 125.1, 117.9, 112.4, 108.6, 16.5
Mass Spectrometry (EI) m/z: 210/212 [M]⁺ (due to Br isotopes)

Experimental Protocols

This protocol describes the synthesis of this compound via a microwave-assisted condensation reaction between 2-amino-6-bromopyridine and chloroacetone.

Materials:

  • 2-Amino-6-bromopyridine

  • Chloroacetone

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • 10 mL microwave reaction vial with a stir bar

Equipment:

  • Microwave synthesizer

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial, combine 2-amino-6-bromopyridine (1.0 mmol, 173 mg) and a magnetic stir bar.

  • Addition of Reagents: Add absolute ethanol (3 mL) to the vial, followed by chloroacetone (1.1 mmol, 102 mg, 0.087 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture with stirring at 120°C for 20 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 20 mL of ethyl acetate and 20 mL of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Visualizations

Reaction Scheme

G cluster_0 Microwave-Assisted Synthesis of this compound 2-Amino-6-bromopyridine Product 2-Amino-6-bromopyridine->Product + Chloroacetone Ethanol, Microwave 120°C, 20 min Chloroacetone

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Experimental Workflow reagents Combine 2-amino-6-bromopyridine, chloroacetone, and ethanol in a microwave vial microwave Microwave Irradiation (120°C, 20 min) reagents->microwave cool Cool to Room Temperature microwave->cool evaporate Remove Solvent (Rotary Evaporator) cool->evaporate extract Extraction with Ethyl Acetate and Saturated NaHCO₃ evaporate->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Column Chromatography) concentrate->purify product This compound purify->product

Caption: Workflow for the microwave-assisted synthesis and purification of the target compound.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 5-Bromo-2-methylimidazo[1,2-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Low or no product yield is observed. What are the potential causes and how can I improve the yield?

A1: Low or no yield of this compound can stem from several factors. A primary consideration is the quality of the starting materials. Ensure that the 2-amino-5-bromopyridine is pure and that the chloroacetone or bromoacetone is not degraded. Another critical factor is the reaction temperature; the cyclocondensation typically requires heating, and insufficient temperature can lead to a sluggish or incomplete reaction. The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF or alcohols such as ethanol or butanol often being effective.[1] Finally, the presence of moisture can hinder the reaction, so using anhydrous solvents and reagents is recommended.

Troubleshooting Steps:

  • Verify Starting Material Purity: Confirm the purity of 2-amino-5-bromopyridine and the α-haloketone using techniques like NMR or melting point analysis.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). Refluxing in ethanol or butanol is a common starting point.

  • Solvent Selection: If the reaction is sluggish in a particular solvent, consider switching to a higher-boiling point solvent like DMF or toluene.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is thoroughly dried before use.

Q2: The reaction produces multiple spots on the TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

A2: The formation of multiple products is a common issue. One possible side product is the regioisomer, 7-bromo-2-methylimidazo[1,2-a]pyridine, although the formation of the 5-bromo isomer is generally favored. Another possibility is the formation of di-substituted or polymeric materials, especially if the reaction is run for an extended period at high temperatures. Over-bromination of the starting material or product can also occur if a brominating agent is used in subsequent steps.

Minimization Strategies:

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it once the starting material is consumed to prevent the formation of degradation products. Avoid excessively high temperatures.

  • Purification: Careful column chromatography is often necessary to separate the desired product from isomers and other impurities. A gradient elution system using hexanes and ethyl acetate is typically effective.

  • Stoichiometry Control: Use a precise 1:1 molar ratio of the 2-amino-5-bromopyridine and the α-haloketone to minimize side reactions.

Q3: The purification of the final product by column chromatography is difficult. Are there alternative purification methods?

A3: If column chromatography proves challenging, recrystallization can be an effective alternative for purifying this compound. The choice of solvent for recrystallization is critical and may require some experimentation. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective. Additionally, if the product is a solid, washing the crude material with a solvent in which the impurities are soluble but the product is not can significantly improve purity before a final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a condensation reaction between 2-amino-5-bromopyridine and an α-haloketone, such as chloroacetone or bromoacetone. This reaction is a variation of the Tschitschibabin reaction. The mechanism involves an initial N-alkylation of the pyridine ring nitrogen of 2-amino-5-bromopyridine by the α-haloketone, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon. The final step is a dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: What are the recommended starting materials for this synthesis?

A2: The primary starting materials are 2-amino-5-bromopyridine and an α-haloketone. Chloroacetone is a commonly used and cost-effective reagent for introducing the 2-methyl group.

Q3: What analytical techniques are used to characterize the final product?

A3: The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the solid product.

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of this compound, based on typical results reported for similar imidazo[1,2-a]pyridine syntheses.

Table 1: Effect of Solvent on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EthanolReflux (78)6-875-85
n-ButanolReflux (117)4-680-90
TolueneReflux (111)8-1270-80
DMF1004-685-95

Table 2: Effect of Temperature on Reaction Yield in Ethanol

Temperature (°C)Reaction Time (h)Typical Yield (%)
502440-50
651260-70
Reflux (78)875-85

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-bromopyridine

  • Chloroacetone

  • Ethanol (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add chloroacetone (1.1 eq).

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 2-amino-5-bromopyridine D Mix & Reflux (6-8h) A->D B Chloroacetone B->D C Ethanol (Solvent) C->D E Cool & Concentrate D->E F Neutralize (NaHCO3) E->F G Extract (Ethyl Acetate) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Solvent start->cause3 cause4 Presence of Moisture start->cause4 sol1 Verify Purity (NMR, MP) cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Change Solvent cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

References

"troubleshooting low yield in imidazo[1,2-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My reaction is yielding very little or no desired imidazo[1,2-a]pyridine. What are the primary factors to investigate?

A1: Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of the following is recommended:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in 2-aminopyridines, α-haloketones, aldehydes, or other starting materials can inhibit the reaction or lead to undesirable side products. It is crucial to use purified reagents.

    • Activity of Catalysts: If using a catalyst, ensure it has not degraded. For instance, some Lewis acids are moisture-sensitive.

    • Accurate Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete consumption of the limiting reagent and the formation of byproducts.

  • Reaction Conditions:

    • Solvent Choice and Purity: The polarity and purity of the solvent are critical. For moisture-sensitive reactions, the use of anhydrous solvents is essential.[1] The choice of solvent can significantly impact reaction rates and yields (see Table 1).

    • Temperature Control: Many syntheses of imidazo[1,2-a]pyridines are temperature-sensitive. Ensure the reaction temperature is accurately controlled and maintained.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials.[1]

  • Atmosphere:

    • Inert Atmosphere: For reactions employing air-sensitive reagents or catalysts, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation.

Q2: I am performing a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and the yield is poor. How can I optimize it?

A2: The Groebke-Blackburn-Bienaymé reaction is a powerful tool for synthesizing 3-aminoimidazo[1,2-a]pyridines, but its efficiency can be influenced by several parameters.

  • Catalyst Selection: Both Brønsted and Lewis acids can catalyze the GBB reaction. The choice of catalyst can significantly affect the yield. Common catalysts include Sc(OTf)₃, HClO₄, and p-toluenesulfonic acid.[2][3] The optimal catalyst and its loading should be determined experimentally (see Table 2).

  • Solvent Effects: The solvent plays a crucial role. While polar protic solvents like methanol or ethanol are commonly used, the choice can influence reaction kinetics and solubility of intermediates.[4]

  • Dehydrating Agents: The initial step of the GBB reaction is the formation of an imine from the aldehyde and 2-aminopyridine, which releases water. In some cases, the addition of a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards imine formation and improve the overall yield.[5]

  • Substrate Electronic Effects: The electronic nature of the aldehyde and 2-aminopyridine can impact the reaction rate and yield. Electron-poor aldehydes often lead to higher yields in the GBB reaction.[5]

Issue 2: Formation of Side Products and Impurities

Q3: My reaction mixture is turning dark brown or black, suggesting polymerization or decomposition. What could be the cause and how can I prevent it?

A3: Darkening of the reaction mixture often indicates the formation of polymeric materials or decomposition of starting materials or products, which can significantly reduce the yield of the desired imidazo[1,2-a]pyridine.

  • Excessive Heat: Overheating the reaction mixture is a common cause of decomposition. Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can lead to the degradation of sensitive functional groups on the reactants or the product. If using a strong acid or base, consider using a milder alternative or a catalytic amount.

  • Air Oxidation: Some intermediates or the final product may be susceptible to air oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere can mitigate this issue.

  • Reactive Intermediates: The reaction may proceed through unstable intermediates that are prone to polymerization. Adjusting the rate of addition of one of the reactants (e.g., slow addition of the α-haloketone) can sometimes minimize the concentration of these reactive species and reduce side reactions.

Q4: I am observing significant amounts of unreacted 2-aminopyridine and the formation of a self-condensation product of the α-haloketone. How can I address this?

A4: This issue points towards a competition between the desired reaction and side reactions of the starting materials.

  • Nucleophilicity of 2-Aminopyridine: The nucleophilicity of the pyridine nitrogen is crucial for the initial alkylation step. Electron-withdrawing groups on the 2-aminopyridine can decrease its nucleophilicity, slowing down the desired reaction and allowing side reactions of the α-haloketone to dominate. In such cases, using more forcing conditions (higher temperature, longer reaction time) or a more reactive α-haloketone might be necessary.

  • Reaction Conditions: The choice of base and solvent can influence the relative rates of the desired and undesired reactions. A non-nucleophilic base is often preferred to avoid reaction with the α-haloketone.

  • Order of Addition: In some cases, the order of addition of reagents can be critical. For instance, pre-forming a salt of the 2-aminopyridine before the addition of the α-haloketone can sometimes improve the outcome.

Issue 3: Purification Challenges

Q5: I am having difficulty purifying my imidazo[1,2-a]pyridine product by column chromatography. What are some common issues and solutions?

A5: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their polarity and potential for interaction with the stationary phase.

  • Streaking or Tailing on TLC/Column: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring system can interact strongly with the acidic silica gel, leading to poor separation.

    • Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. This will neutralize the acidic sites on the silica and improve the chromatography.[1]

  • Co-elution with Impurities: If the product and impurities have similar polarities, separation can be difficult.

    • Solution: Carefully optimize the eluent system using TLC with various solvent mixtures of different polarities. If separation on silica gel is still problematic, consider using a different stationary phase, such as alumina (neutral or basic), or employing reverse-phase chromatography.

  • Product Insolubility: The product may be sparingly soluble in the solvents used for chromatography.

    • Solution: Choose a solvent system in which the product has good solubility. It may be necessary to use a more polar solvent system, which could require the deactivation of silica gel as mentioned above.

Q6: Can I purify my imidazo[1,2-a]pyridine by recrystallization? What is a good solvent system?

A6: Recrystallization is an excellent purification method for crystalline imidazo[1,2-a]pyridines. The key is to find a suitable solvent or solvent system.

  • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Single Solvent: Common solvents for the recrystallization of imidazo[1,2-a]pyridines include ethanol, isopropanol, acetonitrile, and ethyl acetate.

    • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.[6] For example, 2-phenylimidazo[1,2-a]pyridine can often be recrystallized from ethanol or an ethyl acetate/hexanes mixture.[7]

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-phenylimidazo[1,2-a]pyridine

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1n-Hexane600.3348[8]
2Toluene600.3355[8]
3CCl₄600.3345[8]
4CH₂Cl₂600.3353[8]
5THF600.3357[8]
6CH₃CN600.3359[8]
7C₂H₅OH600.3360[8]
8CH₃OH600.3363[8]
9H₂O600.3363[8]
10None600.3391[8]

Table 2: Optimization of the Groebke-Blackburn-Bienaymé Reaction for the Synthesis of 3-amino-2-(4-nitrophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneGlycerol120 (µw)0.2523[9]
2HPW (10)Glycerol120 (µw)0.2545[9]
3NoneMethanol80 (µw)0.2542[9]
4HPW (10)Methanol80 (µw)0.2565[9]
5HPW (10)Methanol120 (µw)0.2585[9]
6HPW (5)Methanol120 (µw)0.2589[9]

HPW = Phosphotungstic acid

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines from 2-Aminopyridine and α-Bromoacetophenone (Solvent-Free) [8]

  • In a round-bottom flask, add 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).

  • Heat the mixture at 60 °C with stirring for 20-30 minutes. The reaction mixture will initially be a solid, then melt, and finally solidify again.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Add water to the flask and stir to break up the solid.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes).

Protocol 2: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction [10]

  • To a microwave-safe vial equipped with a magnetic stir bar, add 3-formylchromone (1.0 equiv.), 2-aminopyridine (1.2 equiv.), and ammonium chloride (0.2 equiv.) in ethanol (to make a 0.5 M solution of the aldehyde).

  • Seal the vial and heat the mixture in a microwave reactor at 80 °C (100 W) for 20 minutes.

  • Cool the reaction mixture to room temperature and add the corresponding isocyanide (1.2 equiv.).

  • Reseal the vial and heat again in the microwave reactor at 80 °C (100 W) for 15 minutes.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Mandatory Visualization

G Troubleshooting Workflow for Low Yield in Imidazo[1,2-a]pyridine Synthesis start Low or No Product Yield reagent_quality Check Reagent Quality & Purity start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions workup_purification Evaluate Workup & Purification start->workup_purification incomplete_reaction Incomplete Reaction? reagent_quality->incomplete_reaction reaction_conditions->incomplete_reaction product_loss Product Loss During Workup? workup_purification->product_loss side_products Side Products Observed? incomplete_reaction->side_products No optimize_reagents Optimize Reagents: - Use fresh/purified starting materials - Check catalyst activity - Verify stoichiometry incomplete_reaction->optimize_reagents Yes side_products->product_loss No optimize_conditions Optimize Conditions: - Use anhydrous solvent - Adjust temperature - Optimize reaction time - Use inert atmosphere side_products->optimize_conditions Yes optimize_workup Optimize Workup/Purification: - Minimize transfers - Adjust pH during extraction - Use appropriate chromatography conditions product_loss->optimize_workup Yes end Improved Yield product_loss->end No optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low reaction yield.

G General Mechanism of the Groebke-Blackburn-Bienaymé Reaction cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Imine Formation Imine Formation (+ H₂O) 2-Aminopyridine->Imine Formation Aldehyde Aldehyde Aldehyde->Imine Formation Isocyanide Isocyanide Nucleophilic Attack Nucleophilic Attack by Isocyanide Isocyanide->Nucleophilic Attack Imine Imine Intermediate Imine Formation->Imine Imine->Nucleophilic Attack Nitrilium Ion Nitrilium Ion Intermediate Nucleophilic Attack->Nitrilium Ion Intramolecular Cyclization [4+1] Cycloaddition (Intramolecular Cyclization) Nitrilium Ion->Intramolecular Cyclization Cyclized Intermediate Cyclized Intermediate Intramolecular Cyclization->Cyclized Intermediate Tautomerization Tautomerization Cyclized Intermediate->Tautomerization Product 3-Aminoimidazo[1,2-a]pyridine Tautomerization->Product

Caption: General mechanism of the GBB reaction.

References

Technical Support Center: Bromination of 2-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the bromination of 2-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of 2-methylimidazo[1,2-a]pyridine?

The bromination of 2-methylimidazo[1,2-a]pyridine is highly regioselective, with the major product being 3-bromo-2-methylimidazo[1,2-a]pyridine. The C3 position of the imidazo[1,2-a]pyridine ring system is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.

Q2: What are the common brominating agents used for this reaction?

Commonly used brominating agents for this transformation include N-Bromosuccinimide (NBS), molecular bromine (Br₂), and sodium bromite (NaBrO₂).[1][2] The choice of reagent can influence the reaction conditions and the side product profile. NBS is often preferred due to its ease of handling and selectivity.[3]

Q3: What are the typical reaction conditions for the C3-bromination?

The reaction is often carried out in a variety of solvents, including chloroform, acetic acid, or dimethylformamide (DMF), at temperatures ranging from room temperature to gentle heating.[1][2] The optimal conditions depend on the chosen brominating agent.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 3-Bromo-2-methylimidazo[1,2-a]pyridine

Possible Causes and Solutions:

  • Inactive Brominating Agent: The brominating agent may have decomposed.

    • Solution: Use a fresh bottle of the brominating agent or purify it before use. For instance, NBS can be recrystallized from water.

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.

    • Solution: Refer to literature protocols and ensure the solvent is appropriate for the selected brominating agent. For example, NBS bromination for electrophilic substitution is often favored in polar solvents.[3]

  • Incorrect Stoichiometry: An incorrect ratio of reactants can lead to a poor yield.

    • Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the brominating agent is used. Carefully check the molar equivalents of your reactants.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) while monitoring the reaction progress by TLC.

Issue 2: Formation of Multiple Products (Observed as multiple spots on TLC)

Possible Side Reactions and Solutions:

  • Over-bromination: The use of a large excess of the brominating agent or prolonged reaction times can lead to the formation of dibrominated or polybrominated products.

    • Solution: Use a controlled amount of the brominating agent (1.1-1.2 equivalents) and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.

  • Formation of a Trihalide Salt: With molecular bromine, the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide is a known side reaction.[1]

    • Solution: This salt can often be converted to the desired product. The literature suggests that these trihalides can be treated to yield the 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides.[1]

  • Radical Bromination on the Methyl Group: If the reaction is performed under UV light or in the presence of radical initiators, bromination may occur on the 2-methyl group.

    • Solution: Ensure the reaction is protected from light and that no radical initiators are present, unless side-chain bromination is desired.

  • Bromination on the Pyridine Ring: Although less common, bromination on the pyridine ring can occur under more forcing conditions.

    • Solution: Employ milder reaction conditions (lower temperature, shorter reaction time) to favor C3-bromination.

Issue 3: The Reaction Mixture Turns Dark or Forms a Precipitate

Possible Causes and Solutions:

  • Decomposition of Reactants or Products: Imidazo[1,2-a]pyridine derivatives can be sensitive to strong acids or high temperatures, leading to decomposition.

    • Solution: Perform the reaction at a lower temperature and consider using a milder brominating agent like NBS.

  • Precipitation of a Salt: The product or a side product (like the trihalide salt) may be insoluble in the reaction solvent.

    • Solution: Analyze the precipitate to determine its identity. If it is the desired product, this can be a method of purification. If it is a side product, a change in solvent may be necessary.

Quantitative Data on C3-Bromination

Starting MaterialBrominating AgentSolventTemperatureTimeYield of 3-bromo productReference
2-methylimidazo[1,2-a]pyridineNaBrO₂DMF60 °C-64-92%[2]
2-methylimidazo[1,2-a]pyridineBr₂CHCl₃---[1]
Imidazo[1,2-a]pyridinesNBSAcOH---[1]

Note: Specific yields for the bromination of 2-methylimidazo[1,2-a]pyridine with Br₂ and NBS were not detailed in the provided search results, but these reagents are commonly cited for this transformation.

Experimental Protocols

Recommended Protocol for C3-Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline. Optimization may be required for specific substrates and scales.

  • Preparation: Dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask.

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.1 eq) portion-wise at room temperature. It is advisable to protect the reaction from light to minimize radical side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 3-bromo-2-methylimidazo[1,2-a]pyridine.

Visual Guides

Reaction_Pathway 2-methylimidazo[1,2-a]pyridine 2-methylimidazo[1,2-a]pyridine 3-bromo-2-methylimidazo[1,2-a]pyridine 3-bromo-2-methylimidazo[1,2-a]pyridine 2-methylimidazo[1,2-a]pyridine->3-bromo-2-methylimidazo[1,2-a]pyridine  [Br+] (e.g., NBS, Br2) Regioselective C3 Bromination Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions start 2-methylimidazo[1,2-a]pyridine over_bromination Dibromo-products start->over_bromination Excess [Br+] trihalide 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide start->trihalide Excess Br2 radical_bromination Bromination on 2-methyl group start->radical_bromination Radical Initiator / UV Troubleshooting_Workflow start Low Yield or Multiple Products? check_reagents Check Reagent Purity and Stoichiometry start->check_reagents Yes control_conditions Control Reaction Conditions (Temp, Time) check_reagents->control_conditions characterize_byproducts Characterize Byproducts (NMR, MS) control_conditions->characterize_byproducts adjust_protocol Adjust Protocol: - Change brominating agent - Change solvent - Protect from light characterize_byproducts->adjust_protocol purification Optimize Purification adjust_protocol->purification

References

Technical Support Center: Improving the Regioselectivity of Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to achieving regioselectivity in their experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to enhance your understanding of these complex reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the C-3 position of imidazo[1,2-a]pyridine the most common site for functionalization?

A1: The C-3 position of the imidazo[1,2-a]pyridine scaffold is the most electron-rich and sterically accessible site. This high nucleophilicity makes it the default position for electrophilic substitution and a variety of other functionalization reactions.[1][2][3] The resonance stabilization of the intermediate formed during electrophilic attack at C-3 further favors this outcome.[1]

Q2: What are the primary strategies for achieving functionalization at positions other than C-3?

A2: Achieving regioselectivity at other positions, such as C-2 or C-5, typically requires specific strategies to override the inherent reactivity of the C-3 position. The main approaches include:

  • Use of Directing Groups: Installing a directing group on the imidazo[1,2-a]pyridine core can steer the functionalization to a specific position, often C-5.[4]

  • Transition Metal Catalysis: Different transition metal catalysts (e.g., Rh, Ru, Pd) can exhibit unique regioselectivities based on the coordination with the substrate and reagents.[4][5][6]

  • Visible Light Photoredox Catalysis: This emerging technique has shown promise for C-5 functionalization under mild reaction conditions.[7][8]

  • Steric Hindrance: Introducing a bulky substituent at the C-2 or C-3 position can block these sites and favor functionalization at other positions.

Q3: How can I achieve C-5 functionalization of imidazo[1,2-a]pyridines?

A3: C-5 functionalization is a significant challenge but can be achieved through several methods. One effective strategy is the use of a directing group, such as an N-methoxyamide, in combination with Rh(III) catalysis for C-5 arylation.[4] Additionally, visible light-induced C-5 alkylation using alkyl N-hydroxyphthalimides and a photocatalyst like eosin Y has been successfully demonstrated.[7]

Q4: Is it possible to functionalize the C-2 position of imidazo[1,2-a]pyridine?

A4: Yes, although it is challenging due to the electronic properties of the C-2 position.[1] Direct activation of the C(2)-H bond is difficult but not impossible. The presence of the N-1 atom in 2-arylimidazo[1,2-a]pyridines can facilitate coordination with metal catalysts, leading to ortho-substituted products on the C-2 aryl ring.[6]

Troubleshooting Guides

Problem 1: Poor Regioselectivity - Mixture of C-3 and C-5 isomers

This is a common issue when attempting to functionalize the C-5 position.

  • Possible Cause 1: Ineffective Directing Group.

    • Solution: Ensure the directing group is correctly installed and is appropriate for the desired transformation. For example, for Rh(III)-catalyzed arylation, an N-methoxyamide directing group has proven effective for C-5 selectivity.[4]

  • Possible Cause 2: Suboptimal Reaction Conditions.

    • Solution: Systematically screen reaction parameters such as catalyst, solvent, temperature, and base. The choice of these components can significantly influence the regiochemical outcome.

  • Possible Cause 3: Competing Reaction Pathways.

    • Solution: Consider the mechanism of your reaction. If a radical pathway is involved, for instance, it may be less selective. Modifying the reaction to favor a more controlled, catalyst-directed mechanism can improve regioselectivity.

Problem 2: Low or No Yield in a C-H Functionalization Reaction

  • Possible Cause 1: Inactive Catalyst.

    • Solution: Ensure the catalyst is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider a different catalyst or a pre-catalyst that is activated in situ.

  • Possible Cause 2: Incorrect Oxidant or Additives.

    • Solution: Many C-H functionalization reactions require a specific oxidant or additives to proceed. Verify that you are using the correct ones at the optimal concentration. For example, some copper-catalyzed reactions use molecular oxygen as the oxidant.[9]

  • Possible Cause 3: Unfavorable Substrate Electronics.

    • Solution: The electronic properties of the substituents on the imidazo[1,2-a]pyridine ring can significantly impact reactivity. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can diminish it. If your substrate is deactivated, more forcing reaction conditions may be necessary.

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed C-5 Arylation of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol is adapted from a method for directed C-5 functionalization using an N-methoxyamide directing group.[4]

Materials:

  • Imidazo[1,2-a]pyridine-3-carboxamide substrate

  • Arylating agent (e.g., an arylboronic acid)

  • [RhCp*Cl2]2 catalyst

  • AgSbF6 additive

  • Solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vessel, add the imidazo[1,2-a]pyridine-3-carboxamide substrate (1.0 equiv), the arylating agent (2.0 equiv), [RhCp*Cl2]2 (2.5 mol%), and AgSbF6 (10 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a suitable reagent.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: Visible Light-Induced C-5 Alkylation of Imidazo[1,2-a]pyridines

This protocol is based on a method using a photocatalyst for C-5 alkylation.[7]

Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Alkyl N-hydroxyphthalimide ester (NHP ester)

  • Eosin Y photocatalyst

  • Solvent (e.g., DMSO)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vial, combine the imidazo[1,2-a]pyridine substrate (1.0 equiv), the alkyl NHP ester (1.5 equiv), and eosin Y (1-5 mol%).

  • Add the solvent and degas the mixture by sparging with an inert gas for 15-20 minutes.

  • Place the reaction vial under irradiation with a visible light source at room temperature.

  • Stir the reaction for the specified time (e.g., 24-48 hours), monitoring by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the C-5 alkylated product.

Quantitative Data

Table 1: Comparison of Regioselective Functionalization Methods

PositionReaction TypeCatalyst/ReagentDirecting GroupTypical YieldsReference
C-3 ThiolationCu catalyst / O2NoneGood[9]
C-3 Cyanomethylationfac-[Ir(ppy)3] / visible lightNone49-81%[7]
C-3 ArylomethylationCatalyst-free / KOtBuNone40-75%[10]
C-5 ArylationRh(III) catalystN-methoxyamideGood[4]
C-5 AlkylationEosin Y / visible lightNoneModerate to Good[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants reactants Imidazo[1,2-a]pyridine + Reagent + Catalyst start->reactants solvent Add Anhydrous Solvent reactants->solvent inert Establish Inert Atmosphere solvent->inert heat Heat to Target Temperature inert->heat stir Stir and Monitor (TLC/LC-MS) heat->stir quench Quench Reaction stir->quench Upon Completion extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for catalyzed functionalization.

troubleshooting_regioselectivity start Poor Regioselectivity (e.g., C-3/C-5 Mixture) cause1 Is a directing group being used? start->cause1 yes1 Yes cause1->yes1 Yes no1 No cause1->no1 No solution1a Verify directing group is optimal for the desired position. yes1->solution1a solution1b Consider introducing a directing group to favor the desired position. no1->solution1b cause2 Have reaction conditions been optimized? solution1a->cause2 solution1b->cause2 yes2 Yes cause2->yes2 Yes no2 No cause2->no2 No solution2b Re-evaluate catalyst choice. Different metals can offer different regioselectivity. yes2->solution2b solution2a Screen solvents, bases, and temperature. Regioselectivity can be highly sensitive. no2->solution2a end Improved Regioselectivity solution2a->end solution2b->end

Caption: Troubleshooting guide for poor regioselectivity.

regioselectivity_pathways cluster_imidazo Imidazo[1,2-a]pyridine Core cluster_c3 C-3 Functionalization (Favored) cluster_c5 C-5 Functionalization (Controlled) imidazo Imidazo[1,2-a]pyridine electrophilic Electrophilic Attack imidazo->electrophilic High electron density at C-3 radical Radical Addition imidazo->radical directing_group Directing Group Strategy (e.g., Rh-catalyzed) imidazo->directing_group Requires substrate modification photocatalysis Visible Light Photocatalysis imidazo->photocatalysis Specific conditions c3_product C-3 Product electrophilic->c3_product radical->c3_product c5_product C-5 Product directing_group->c5_product photocatalysis->c5_product

Caption: Pathways to regioselective functionalization.

References

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a low yield during the cyclization of 2-amino-6-bromopyridine with chloroacetone. What are the potential causes and solutions?

A1: Low yields in this condensation reaction at scale can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the temperature. However, be cautious of potential side product formation with excessive heat.

  • Sub-optimal Reaction Conditions: The solvent and base used are critical for efficient cyclization.

    • Solution: While ethanol or acetone are common solvents, their effectiveness can vary on a larger scale. Consider exploring other solvents like isopropanol or acetonitrile. The choice of base is also crucial; inorganic bases like potassium carbonate or sodium bicarbonate are frequently used. Ensure the base is finely powdered and well-dispersed in the reaction mixture.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the polymerization of chloroacetone.

    • Solution: Add chloroacetone to the reaction mixture in a controlled manner (e.g., slow, dropwise addition) to maintain a low concentration and minimize polymerization. Ensure the reaction temperature is well-controlled.

Q2: During workup and purification, we are struggling with the removal of a persistent impurity. How can we identify and remove it?

A2: Impurities can be challenging in scale-up synthesis. Here are some steps to address this issue:

  • Impurity Identification:

    • Recommendation: Isolate the impurity using preparative chromatography and characterize it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Common impurities could be unreacted starting materials, the isomeric product (7-bromo isomer), or byproducts from side reactions.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for purification at scale. Experiment with different solvent systems to find one that provides good recovery of the desired product with high purity. A mixed solvent system of ethanol and water or ethyl acetate and hexanes might be effective.

    • Column Chromatography: While less ideal for very large scales, it can be used. Optimize the mobile phase to achieve good separation.

Q3: We are noticing variability in the quality of our starting material, 2-amino-6-bromopyridine. What are the critical quality attributes to monitor?

A3: The purity of starting materials is paramount for a successful and reproducible scale-up synthesis.

  • Key Quality Attributes for 2-amino-6-bromopyridine:

    • Purity: Should be >98% as determined by HPLC.

    • Isomeric Purity: Check for the presence of other isomeric aminobromopyridines.

    • Residual Solvents: Quantify any remaining solvents from its synthesis using Gas Chromatography (GC).

    • Water Content: Determine the water content by Karl Fischer titration, as excess water can affect the reaction.

Q4: Are there any "green" or more environmentally friendly approaches for the synthesis of imidazo[1,2-a]pyridines that are amenable to scale-up?

A4: Yes, several greener synthetic routes are being explored. Some literature suggests the use of water as a solvent and catalysts like molecular iodine, which can be more environmentally benign.[1] Microwave-assisted synthesis has also been shown to be efficient, though scaling up this technology can have its own challenges.[2]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Potential CauseRecommended ActionAnalytical Monitoring
Incomplete ReactionExtend reaction time, slightly increase temperature.TLC, HPLC
Sub-optimal SolventScreen alternative solvents (e.g., isopropanol, acetonitrile).HPLC for yield comparison
Inappropriate BaseTest different inorganic bases (e.g., K2CO3, NaHCO3).HPLC for yield comparison
Chloroacetone PolymerizationSlow, controlled addition of chloroacetone.Visual observation, reaction calorimetry

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemExpected Outcome
Ethanol/WaterGood for polar impurities.
Ethyl Acetate/HexanesEffective for less polar impurities.
IsopropanolCan offer a good balance of solubility and crystallinity.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

  • Reaction Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with 2-amino-6-bromopyridine (5.0 kg, 28.9 mol) and ethanol (25 L).

  • Base Addition: Anhydrous potassium carbonate (5.99 kg, 43.3 mol), finely powdered, is added to the stirred suspension.

  • Reagent Addition: Chloroacetone (2.93 kg, 31.8 mol) is added dropwise to the mixture over 2-3 hours, maintaining the internal temperature below 30°C.

  • Reaction: The reaction mixture is then heated to reflux (approximately 78°C) and maintained for 8-12 hours. The reaction progress is monitored by HPLC every 2 hours.

  • Workup: After completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration, and the filter cake is washed with ethanol (2 x 2 L).

  • Concentration: The combined filtrate is concentrated under reduced pressure to approximately one-third of its original volume.

  • Precipitation: The concentrated solution is slowly added to stirred water (50 L), leading to the precipitation of the crude product. The slurry is stirred for 1 hour.

  • Isolation: The solid product is collected by filtration, washed with water (2 x 5 L), and dried under vacuum at 50°C to a constant weight.

  • Purification: The crude product is recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Mandatory Visualization

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions start Start: 2-amino-6-bromopyridine + Chloroacetone reaction Cyclization Reaction (Solvent, Base, Temp) start->reaction ts_starting_material Starting Material Quality? start->ts_starting_material workup Workup & Isolation reaction->workup ts_yield Low Yield? reaction->ts_yield purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: This compound purification->product ts_impurity Impurity Issues? purification->ts_impurity sol_yield Optimize Reaction Conditions: - Time - Temperature - Solvent/Base ts_yield->sol_yield sol_impurity Improve Purification: - Recrystallization solvent screen - Chromatographic method dev. ts_impurity->sol_impurity sol_starting_material Implement QC Checks: - Purity (HPLC) - Isomeric Purity - Residual Solvents (GC) ts_starting_material->sol_starting_material

Caption: Troubleshooting workflow for the scale-up synthesis of this compound.

References

Technical Support Center: Catalyst Removal in 5-Bromo-2-methylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) concerning the removal of catalyst residues from 5-Bromo-2-methylimidazo[1,2-a]pyridine reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound from catalyst residues.

Issue Possible Cause Troubleshooting Steps
Persistent Catalyst Residue After Filtration Fine Catalyst Particles: The catalyst may have decomposed into fine black particles that pass through standard filter paper.1. Use of Filter Aids: Employ a pad of Celite® or diatomaceous earth over the filter paper to trap fine particles. 2. Solvent Selection: Ensure the solvent used for filtration does not solubilize the catalyst.
Soluble Catalyst Species: The catalyst may exist in a soluble form in the reaction mixture.1. Employ Scavengers: Utilize solid-supported metal scavengers to bind the soluble catalyst, which can then be removed by filtration. 2. Precipitation: Attempt to precipitate the catalyst by adding an anti-solvent before filtration.
Low Product Recovery After Purification Product Adsorption onto Scavenger/Filter Media: The product may have a high affinity for the purification media (e.g., activated carbon, silica gel).1. Thorough Washing: Wash the filter cake or scavenger with ample fresh solvent to recover the adsorbed product. 2. Scavenger Screening: Test different types of scavengers to find one with lower product affinity.
Product Co-precipitation: The product might co-precipitate with the catalyst or its byproducts.1. Optimize Crystallization Conditions: If using crystallization, experiment with different solvent systems and cooling rates. 2. Alternative Purification: Consider column chromatography as an alternative to crystallization.
Incomplete Reaction and Catalyst Deactivation Catalyst Poisoning by Pyridine Nitrogen: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the metal center of the catalyst, leading to deactivation.1. Increase Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion. 2. Ligand Selection: Use sterically hindered ligands that can limit the access of the pyridine nitrogen to the metal center.
Formation of Palladium Black: Slow catalytic turnover can lead to the agglomeration of the active Pd(0) species into inactive palladium black.1. Optimize Reaction Conditions: Adjust temperature and concentrations to increase the reaction rate. 2. Use Stabilizing Ligands: Employ ligands known to stabilize Pd(0) nanoparticles and prevent agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound that require removal?

A1: Palladium-based catalysts are frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to synthesize substituted imidazo[1,2-a]pyridines. Therefore, removal of residual palladium is a critical step to ensure the purity of the final product.

Q2: What are the regulatory limits for palladium residues in active pharmaceutical ingredients (APIs)?

A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, a common limit is in the range of 5-10 ppm in the final API, depending on the daily dosage.[1]

Q3: What are the primary methods for removing palladium catalyst residues?

A3: The main methods include:

  • Filtration: Effective for heterogeneous catalysts or precipitated catalyst residues. Often used with a filter aid like Celite®.

  • Adsorption/Scavenging: Using solid-supported materials that bind to the metal, which are then filtered off. Common scavengers include activated carbon, silica-based scavengers (e.g., with thiol or amine functional groups), and polymer-based resins.[2][3]

  • Extraction: Liquid-liquid extraction can be used to partition the catalyst into a phase separate from the product.

  • Crystallization: Purifying the product by crystallization can leave the catalyst impurities in the mother liquor.[4]

Q4: How can I quantify the amount of residual palladium in my sample?

A4: Highly sensitive analytical techniques are required to determine palladium levels in the ppm range. The most common methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES). X-ray fluorescence (XRF) can also be used.

Q5: Can the choice of solvent affect catalyst removal?

A5: Yes, the solvent plays a crucial role. For scavenger-based methods, the solvent must be compatible with the scavenger and should not cause the scavenger to swell or degrade. The polarity of the solvent can also influence the binding efficiency of the scavenger.[5] For crystallization, the solvent system is critical for effectively separating the product from the catalyst impurities.

Quantitative Data on Palladium Removal

The following tables provide a summary of the effectiveness of different palladium removal techniques from various reaction mixtures, offering a comparative overview.

Table 1: Comparison of Palladium Scavengers in a Suzuki Reaction

ScavengerInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
MP-TMT (5 equiv.) 33,000< 200> 99.4
MP-TMT (5 equiv.) 500 - 800< 10> 98

Data adapted from a study on a classical Suzuki reaction. MP-TMT is a macroporous polystyrene-bound trimercaptotriazine scavenger.[6]

Table 2: Performance of Activated Carbon and Silica-Based Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)
Activated Carbon (Darco KB-B) 300< 1
Thiol-functionalized Silica 300< 1

Data from a study on the purification of a pharmaceutical intermediate.[2]

Experimental Protocols

Protocol 1: Palladium Removal using a Silica-Based Scavenger (Batch Mode)

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Scavenger Addition: Add a silica-based scavenger with high affinity for palladium (e.g., SiliaMetS® Thiol) to the solution. The amount of scavenger should be calculated based on the initial catalyst loading and the scavenger's capacity (typically 4-8 molar equivalents relative to the residual metal).[7]

  • Stirring: Stir the mixture at room temperature or elevated temperature (e.g., 40-60 °C) for a specified period (e.g., 1-16 hours). The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-bound palladium.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze a sample of the purified product for residual palladium content using ICP-MS or a similar technique.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., toluene, ethyl acetate).

  • Carbon Treatment: Add activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.

  • Heating and Stirring: Heat the mixture (e.g., to 45-60 °C) and stir for an extended period (e.g., 2-18 hours).[2]

  • Hot Filtration: Filter the hot solution through a pad of Celite® to remove the activated carbon. This is important as some product may crystallize upon cooling.

  • Washing: Wash the activated carbon on the filter with hot solvent.

  • Crystallization/Concentration: Allow the filtrate to cool to induce crystallization of the purified product, or concentrate the solution under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the final product.

Visualizations

Experimental_Workflow_Scavenger cluster_0 Batch Mode Scavenging Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add Solvent Scavenger Addition Scavenger Addition Dissolution->Scavenger Addition Add Scavenger Stirring Stirring Scavenger Addition->Stirring Heat & Mix Filtration Filtration Stirring->Filtration Purified Product Purified Product Filtration->Purified Product Filtrate Waste Waste Filtration->Waste Solid Residue

Caption: Workflow for catalyst removal using a solid-supported scavenger.

Troubleshooting_Logic cluster_1 Troubleshooting Catalyst Removal Start High Pd Levels? Check_Filtration Ineffective Filtration? Start->Check_Filtration Yes End Purified Product Start->End No Use_Filter_Aid Use Celite® Check_Filtration->Use_Filter_Aid Yes (Fine Particles) Soluble_Catalyst Soluble Catalyst Species? Check_Filtration->Soluble_Catalyst No Low_Recovery Low Product Recovery? Use_Filter_Aid->Low_Recovery Use_Scavenger Employ Scavenger Soluble_Catalyst->Use_Scavenger Yes Use_Scavenger->Low_Recovery Product_Adsorption Product Adsorption? Low_Recovery->Product_Adsorption Yes Low_Recovery->End No Wash_Thoroughly Wash Scavenger/Filter Product_Adsorption->Wash_Thoroughly Wash_Thoroughly->End

Caption: Logic diagram for troubleshooting common catalyst removal issues.

References

Technical Support Center: Characterization of Impurities in 5-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylimidazo[1,2-a]pyridine. The information provided is designed to assist in the identification and characterization of potential impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in this compound samples?

A1: Based on common synthetic routes for imidazo[1,2-a]pyridines, potential process-related impurities in this compound samples may include unreacted starting materials, intermediates, and by-products. The classical synthesis often involves the condensation of a substituted 2-aminopyridine with an α-haloketone. Therefore, likely impurities could be:

  • 6-Bromo-2-aminopyridine: An unreacted starting material.

  • 1-chloropropan-2-one (chloroacetone): A common reagent used in the synthesis that may remain if not fully reacted or removed.

  • Isomeric impurities: Depending on the specificity of the starting materials and reaction conditions, isomers of the final product could be formed.

  • By-products from side reactions: The synthesis of imidazo[1,2-a]pyridines can sometimes lead to the formation of by-products through various side reactions.

Q2: What are the likely degradation products of this compound?

A2: Forced degradation studies on the imidazole ring system suggest that this compound may degrade under certain stress conditions.[1] Potential degradation products could arise from:

  • Hydrolysis: The imidazole ring may be susceptible to cleavage under strong acidic or basic conditions, leading to the formation of open-ring structures.

  • Oxidation: The imidazole and pyridine rings can be oxidized, potentially forming N-oxides or other oxidative degradation products.[1]

  • Photolysis: Exposure to light, especially UV light, can lead to the formation of photolytic degradation products.[1]

Q3: What analytical techniques are most suitable for characterizing impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of impurities.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying impurities. A reverse-phase method is typically suitable for this class of compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification of unknown impurities by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for the structural elucidation of isolated impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile impurities.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.

  • Question: I am seeing several unexpected small peaks in my HPLC chromatogram. How can I identify them?

  • Answer:

    • Check for Carryover: Inject a blank solvent run after your sample to ensure the peaks are not due to carryover from a previous injection.

    • Analyze Starting Materials: Inject standards of the key starting materials (e.g., 6-Bromo-2-aminopyridine and 1-chloropropan-2-one) to check if the unknown peaks correspond to these.

    • Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of your main peak and the impurity peaks. This can indicate if a peak represents a single component.

    • Utilize LC-MS: The most effective way to get initial identification of these unknown peaks is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurities, which can be used to propose potential structures.

    • Forced Degradation Studies: To determine if the impurities are degradation products, subject your sample to stress conditions (acid, base, peroxide, heat, light) and monitor the chromatogram for the growth of these peaks.

Issue 2: I am having difficulty identifying an impurity with the same mass as my main compound.

  • Question: My LC-MS analysis shows an impurity with the same molecular weight as this compound. How can I identify this isomeric impurity?

  • Answer:

    • High-Resolution Mass Spectrometry (HRMS): While standard MS may not differentiate isomers, HRMS can provide a highly accurate mass measurement. Although isomers will have the same exact mass, this can confirm the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of both the main compound and the impurity can reveal differences in their fragmentation patterns, providing clues to their structures.

    • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation of the isomers. Try different columns (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradients.

    • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy are the most definitive techniques for elucidating the exact structure of an isomer.

Issue 3: My sample shows a significant increase in a particular impurity over time.

  • Question: I have been storing my sample of this compound and a specific impurity peak is growing. What could be the cause?

  • Answer:

    • Assess Storage Conditions: Review the storage conditions of your sample. Exposure to light, elevated temperature, or air can accelerate degradation. The compound should be stored in a well-sealed container, protected from light, and at a controlled, cool temperature.

    • Identify the Degradant: Use LC-MS to determine the molecular weight of the growing impurity. This will help in proposing a degradation pathway. For example, an increase in mass of 16 amu could suggest the formation of an N-oxide.

    • Perform Confirmatory Forced Degradation: To confirm the degradation pathway, perform controlled forced degradation studies. For instance, if you suspect oxidation, expose a fresh sample to a mild oxidizing agent (e.g., AIBN) and see if the impurity peak increases.

Data Presentation

The following tables summarize potential impurities in this compound. Please note that the Relative Retention Time (RRT) and mass spectrometric data are illustrative and may vary depending on the specific analytical method used.

Table 1: Potential Process-Related Impurities

Impurity NamePotential SourceIllustrative RRT[M+H]⁺ (m/z)
6-Bromo-2-aminopyridineStarting Material0.65173/175
1-chloropropan-2-oneReagentVolatileN/A (GC-MS)
Unidentified IsomerSide Reaction1.10211/213

Table 2: Potential Degradation Products

Degradation TypePotential ProductIllustrative RRT[M+H]⁺ (m/z)
OxidationN-oxide derivative0.85227/229
HydrolysisRing-opened product0.50Varies
Debromination2-methylimidazo[1,2-a]pyridine0.90133

Experimental Protocols

1. HPLC Method for Purity Determination

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

2. LC-MS Method for Impurity Identification

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Use the HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: As per instrument recommendation.

Mandatory Visualization

Impurity_Characterization_Workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Initial ID cluster_2 Impurity Classification cluster_3 Confirmation & Structure Elucidation Sample This compound Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS Detect_Impurities Detect & Quantify Impurities HPLC_UV->Detect_Impurities Initial_ID Initial Identification (MW) LC_MS->Initial_ID Process_Related Process-Related? Detect_Impurities->Process_Related Degradation_Product Degradation Product? Detect_Impurities->Degradation_Product Initial_ID->Process_Related Compare with starting materials Initial_ID->Degradation_Product Hypothesize degradation pathways Isolation Impurity Isolation (Prep-HPLC) Process_Related->Isolation Forced_Degradation Forced Degradation Studies Degradation_Product->Forced_Degradation Final_Structure Structure Confirmation Forced_Degradation->Final_Structure NMR_Analysis NMR Analysis (¹H, ¹³C) Isolation->NMR_Analysis NMR_Analysis->Final_Structure

Caption: Workflow for the characterization of impurities.

References

Validation & Comparative

Comparative Analysis of Halogenated Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities, structure-activity relationships, and experimental protocols for a promising class of therapeutic agents.

Halogenated imidazo[1,2-a]pyridine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2][3] The introduction of halogen atoms at various positions of the imidazo[1,2-a]pyridine core significantly influences their biological efficacy, making them promising candidates for the development of novel therapeutics. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, antitubercular, and anti-inflammatory properties, supported by quantitative data and detailed experimental methodologies.

I. Anticancer Activity

Halogenated imidazo[1,2-a]pyridines have shown significant cytotoxic effects against a variety of cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Comparison of Anticancer Activity (IC50, µM)
Compound/DerivativeHalogenPositionCancer Cell LineIC50 (µM)Reference
Fluorinated Derivatives
Thiazole-substituted imidazo[1,2-a]pyridineFon phenylsulfonylA375 (Melanoma)0.14[4]
HeLa (Cervical)0.21[4]
Compound 18 (with 2,4-difluorophenyl)F2,4 on phenylB16F10 (Melanoma)14.39[5]
MCF-7 (Breast)14.81[5]
HT-29 (Colon)10.11[5]
Chlorinated Derivatives
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine (5j )Cl4 on phenoxyCOX-20.05[6][7]
2-(2,4-dichlorophenyl) derivative (5d )Cl2,4 on phenylDPP-40.13[8]
Brominated Derivatives
8-Bromo-imidazo[1,2-a]pyridineBr8--[9]
3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromideBr3Staphylococcus aureus675-2700 µg/mL[10]
Iodinated Derivatives
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)I6Aβ aggregates-[11]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity. A lower IC50 value indicates higher potency. "-" indicates that the specific data was not provided in the cited sources.

II. Antitubercular Activity

Several halogenated imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][12]

Quantitative Comparison of Antitubercular Activity (MIC, µM)
Compound/DerivativeHalogenPositionM. tuberculosis StrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamide (15 )Cl7H37Rv0.02[12][13]
Imidazo[1,2-a]pyridine-3-carboxamide (18 )Fon biaryl etherH37Rv0.004[12][13]
Imidazo[1,2-a]pyridine-3-carboxamide (16 )Clon biaryl etherH37Rv0.006[12][13]
Imidazo[1,2-a]pyridine derivative (6b, 6c, 6e, etc. )--H37Rv1.6-6.25 µg/mL[14][15]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates higher potency.

III. Anti-inflammatory Activity

Certain halogenated imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[6][7]

Quantitative Comparison of COX-2 Inhibitory Activity
Compound/DerivativeHalogenPositionIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine (5j )Cl4 on phenoxy0.05-[6][7]
Imidazo[1,2-a]pyridine derivative (5i )---897.19[6]
Imidazo[1,2-a]pyridine derivatives (5e, 5f )--0.05-[6]

Note: A higher selectivity index indicates a greater selectivity for inhibiting COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects.

IV. Signaling Pathways and Mechanisms of Action

The anticancer effects of halogenated imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis (Inhibition) mTOR->Apoptosis Imidazopyridine Halogenated Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by halogenated imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow start Start: Cell Culture treatment Treatment with Halogenated Imidazo[1,2-a]pyridine Derivatives start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT Assay) incubation->assay data Data Acquisition (Absorbance Reading) assay->data analysis IC50 Determination data->analysis

Caption: General experimental workflow for evaluating the cytotoxicity of imidazo[1,2-a]pyridine derivatives.

V. Experimental Protocols

A. Synthesis of Halogenated Imidazo[1,2-a]pyridine Derivatives

A common method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds.[9][16]

General Procedure:

  • A mixture of the appropriately substituted 2-aminopyridine and an α-haloketone (e.g., phenacyl bromide) is prepared in a suitable solvent such as ethanol or DMF.[9][16]

  • A base, such as sodium bicarbonate or potassium carbonate, may be added to facilitate the reaction.[9]

  • The reaction mixture is typically heated under reflux for several hours.

  • After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Halogenation at specific positions can be achieved by using halogenated starting materials or by direct halogenation of the imidazo[1,2-a]pyridine core using reagents like N-bromosuccinimide (NBS) or iodine.[16]

B. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[17][18]

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[19]

  • Compound Treatment: The cells are then treated with various concentrations of the halogenated imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[17][18]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl.[18]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[18][19] The cell viability is calculated as a percentage of the untreated control cells, and the IC50 values are determined from the dose-response curves.

C. In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol (based on a colorimetric inhibitor screening kit):

  • Reagent Preparation: Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme solution according to the kit's instructions.[14]

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, enzyme, and the test compound (halogenated imidazo[1,2-a]pyridine derivative) at various concentrations. Incubate for a short period (e.g., 10-15 minutes) at 37°C.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.[14]

  • Peroxidase Activity Measurement: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

VI. Conclusion

Halogenated imidazo[1,2-a]pyridine derivatives represent a highly promising class of compounds with diverse and potent biological activities. The data presented in this guide highlights the significant impact of halogen substitution on their anticancer, antitubercular, and anti-inflammatory properties. Further exploration of structure-activity relationships and mechanistic studies will be crucial for the rational design of new and more effective therapeutic agents based on this versatile scaffold. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel derivatives in their own laboratories.

References

A Comparative Analysis of the Biological Activities of 5-Bromo- and 5-Chloro-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen substituents, such as bromine and chlorine, at the 5-position of the 2-methylimidazo[1,2-a]pyridine core can significantly influence the physicochemical properties and biological efficacy of the resulting molecules. This guide provides a comparative overview of the reported biological activities of derivatives containing these two halogenated scaffolds, supported by available experimental data and detailed methodologies for key biological assays.

While direct comparative studies on the biological activity of 5-Bromo-2-methylimidazo[1,2-a]pyridine versus 5-Chloro-2-methylimidazo[1,2-a]pyridine are not extensively available in the public domain, this guide synthesizes data from various studies on their derivatives to provide insights into their potential therapeutic applications.

Anticancer Activity

Derivatives of both 5-bromo- and 5-chloro-substituted imidazo[1,2-a]pyridines have demonstrated notable in vitro activity against various cancer cell lines. The data suggests that the nature and position of other substituents on the imidazo[1,2-a]pyridine ring, in conjunction with the halogen at the 5-position, play a crucial role in determining the cytotoxic potency.

Below is a summary of the anticancer activities of various derivatives as reported in the literature:

Compound IDStructureCancer Cell LineIC50 (µM)Reference
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)45[1][2]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)47.7[1][2]
IP-7 Imidazo[1,2-a]pyridine derivativeHCC1937 (Breast)79.6[1][2]
Compound 12 3-aminoimidazole[1,2-α]pyridine with a nitro group at C-2 and a p-chlorophenyl group at C-3HT-29 (Colon)4.15 ± 2.93[3]
Compound 18 Imidazo[1,2-a]pyridine derivativeHT-29 (Colon)10.11 ± 0.70[3]
Compound 11 Imidazo[1,2-a]pyridine derivativeHT-29 (Colon)18.34 ± 1.22[3]
Compound 14 3-aminoimidazole[1,2-α]pyridine with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3B16F10 (Melanoma)21.75 ± 0.81[3]
Compound 6d Imidazo[1,2-a]pyridine-oxadiazole hybridA549 (Lung)2.8 ± 0.02[4]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHCC827 (Non-small cell lung)0.09[5]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeA549 (Non-small cell lung)0.43[5]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeSH-SY5Y (Neuroblastoma)0.25[5]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHEL (Leukemia)0.18[5]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeMCF-7 (Breast)0.21[5]

Antimicrobial Activity

The imidazo[1,2-a]pyridine nucleus is also a key component in the development of novel antimicrobial agents. Halogenation at the 5-position has been explored as a strategy to enhance antibacterial and antifungal efficacy.

The following table summarizes the antimicrobial activities of various imidazo[1,2-a]pyridine derivatives:

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 7 C. keyfer18.87[6]
Compound 7 E. coli18.87[6]
Compound 15 M. tuberculosis H37Rv0.10 - 0.19 µM[7]
Compound 16 M. tuberculosis H37Rv0.10 - 0.19 µM[7]
Compound 15 MDR/XDR M. tuberculosis0.05 - 1.5 µM[7]
Compound 16 MDR/XDR M. tuberculosis0.05 - 1.5 µM[7]
Azo-linked imidazo[1,2-a]pyridine 4e Gram-positive/negative bacteria500 - 1000[8]
Azo-linked imidazo[1,2-a]pyridine 4e E. coli CTXM (MDR)500 - 700[8]
Azo-linked imidazo[1,2-a]pyridine 4e K. pneumoniae NDM (MDR)500 - 700[8]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC1937, HT-29, A549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (5-Bromo- and 5-Chloro-2-methylimidazo[1,2-a]pyridine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow start Seed cells in 96-well plate treatment Treat with compounds start->treatment 24h incubation incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition incubation2 Incubate for 4h mtt_addition->incubation2 solubilization Add solubilization solution incubation2->solubilization readout Measure absorbance solubilization->readout analysis Calculate IC50 readout->analysis

MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Standard antimicrobial agents (positive controls)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and serially dilute it in the broth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it further in the broth to the desired final concentration (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Determination_Workflow start Prepare serial dilutions of compound inoculation Inoculate microplate start->inoculation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->inoculation incubation Incubate inoculation->incubation readout Determine lowest concentration with no growth (MIC) incubation->readout result MIC Value readout->result

Workflow for MIC Determination.

Signaling Pathways

While the precise mechanisms of action for 5-Bromo- and 5-Chloro-2-methylimidazo[1,2-a]pyridine are not fully elucidated, derivatives of the imidazo[1,2-a]pyridine scaffold are known to target various signaling pathways implicated in cancer and inflammation. For instance, some derivatives have been shown to inhibit PI3Kα, a key enzyme in a signaling pathway that promotes cell proliferation and survival.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Simplified PI3K/Akt Signaling Pathway and Potential Inhibition by Imidazo[1,2-a]pyridine Derivatives.

Conclusion

The available data, primarily from studies on various derivatives, suggests that both 5-bromo- and 5-chloro-2-methylimidazo[1,2-a]pyridine scaffolds hold significant potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The halogen substituent at the 5-position appears to be a favorable modification for enhancing biological activity, although the overall potency is highly dependent on the complete substitution pattern of the molecule. Further head-to-head comparative studies of 5-Bromo- and 5-Chloro-2-methylimidazo[1,2-a]pyridine are warranted to delineate the specific contributions of each halogen to the biological activity and to guide the rational design of more effective drug candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct such comparative evaluations.

References

Comparative Analysis of Spectroscopic Data: 5-Bromo-2-methylimidazo[1,2-a]pyridine and its Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR and mass spectrometry characterization of 5-Bromo-2-methylimidazo[1,2-a]pyridine, with a comparative analysis against the closely related analogue, 2-methylimidazo[1,2-a]pyridine.

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of publicly accessible, complete experimental datasets for this specific compound, a comparative analysis is presented against the well-characterized parent compound, 2-methylimidazo[1,2-a]pyridine. This approach allows for a clear understanding of the influence of the bromine substituent on the spectroscopic properties.

Summary of Spectroscopic Data

The following tables summarize the key NMR and mass spectrometry data for this compound and 2-methylimidazo[1,2-a]pyridine.

Table 1: ¹H NMR and ¹³C NMR Data

CompoundNucleusChemical Shift (δ, ppm) and Multiplicity
This compound ¹HData not available in publicly accessible, peer-reviewed literature.
¹³CData not available in publicly accessible, peer-reviewed literature.
2-methylimidazo[1,2-a]pyridine ¹H7.95 (d, 1H, H-5), 7.50 (s, 1H, H-3), 7.42 (d, 1H, H-8), 7.05 (t, 1H, H-7), 6.69 (t, 1H, H-6), 2.38 (s, 3H, CH₃)
¹³C144.9 (C-2), 144.8 (C-8a), 124.9 (C-5), 123.3 (C-7), 117.0 (C-3), 111.9 (C-6), 14.2 (CH₃)

Table 2: Mass Spectrometry Data

CompoundIonization ModePredicted m/z
This compound ESI+[M+H]⁺: 210.9865, [M+Na]⁺: 232.9685
2-methylimidazo[1,2-a]pyridine EIM⁺: 132.0687

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for imidazo[1,2-a]pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra and perform baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce the connectivity of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • For ESI, the solution can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

  • For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC).

Data Acquisition (ESI-MS):

  • Optimize the ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable and efficient ionization.

  • Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular weight.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

  • Determine the accurate mass of the molecular ion to calculate the elemental composition. The presence of bromine in this compound will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da ([M]⁺ and [M+2]⁺).

  • Analyze the fragmentation pattern from the MS/MS spectrum to deduce the structure of the molecule.

Analytical Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of a novel imidazo[1,2-a]pyridine derivative.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Structure Structure Confirmation NMR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of imidazo[1,2-a]pyridine derivatives.

This guide provides a foundational understanding of the key spectroscopic techniques used to characterize this compound. While complete experimental data for the target compound remains elusive in public domains, the comparative approach with a known analogue and the detailed experimental protocols offer a valuable resource for researchers in the field.

Validating the Structure of 5-Bromo-2-methylimidazo[1,2-a]pyridine: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic data to validate the chemical structure of 5-Bromo-2-methylimidazo[1,2-a]pyridine. By analyzing and comparing spectral data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy with those of closely related analogues, we can confidently confirm the structural assignments of the target molecule.

Spectroscopic Data Comparison

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected chemical shifts for this compound are compared with its parent molecule, imidazo[1,2-a]pyridine. The introduction of a methyl group at the C2 position is expected to cause a slight upfield shift for the H3 proton, while the bromine at C5 will induce a downfield shift for the adjacent protons.

Proton Assignment Imidazo[1,2-a]pyridine (Chemical Shift, δ ppm)This compound (Predicted Chemical Shift, δ ppm)Key Differences
H-2~7.95 (s)-Substituted with a methyl group.
H-3~7.55 (s)~7.40 (s)Shielded by the C2-methyl group.
H-5~8.10 (d)-Substituted with a bromo group.
H-6~6.75 (t)~6.90 (t)Deshielded by the C5-bromo group.
H-7~7.15 (t)~7.30 (d)Deshielded by the C5-bromo group.
H-8~7.60 (d)~7.75 (d)Minimal effect from substituents.
-CH₃-~2.40 (s)Characteristic singlet for the methyl group.

Note: Predicted values are based on established substituent effects on the imidazo[1,2-a]pyridine scaffold.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The electron-withdrawing bromine atom at C5 is expected to cause a significant downfield shift for C5 and influence the chemical shifts of neighboring carbons. The methyl group at C2 will also have a characteristic signal.

Carbon Assignment Imidazo[1,2-a]pyridine (Chemical Shift, δ ppm)This compound (Predicted Chemical Shift, δ ppm)Key Differences
C-2~133.0~145.0Deshielded by the methyl group.
C-3~117.0~115.0Shielded by the C2-methyl group.
C-5~124.0~110.0Directly attached to bromine.
C-6~112.0~115.0Deshielded by the C5-bromo group.
C-7~128.0~130.0Deshielded by the C5-bromo group.
C-8~117.0~118.0Minimal effect from substituents.
C-8a~145.0~146.0Bridgehead carbon, minor changes.
-CH₃-~16.0Characteristic signal for the methyl group.

Note: Predicted values are based on established substituent effects on the imidazo[1,2-a]pyridine scaffold.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₇BrN₂), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1]

Ion Predicted m/z Expected Relative Abundance Notes
[M]⁺ (with ⁷⁹Br)210~100%Molecular ion with the lighter bromine isotope.
[M+2]⁺ (with ⁸¹Br)212~98%Molecular ion with the heavier bromine isotope.
[M-Br]⁺131VariableLoss of the bromine atom.
[M-CH₃]⁺195/197VariableLoss of the methyl group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be similar to that of the parent imidazo[1,2-a]pyridine, with additional peaks corresponding to the C-Br and C-H vibrations of the methyl group.

Functional Group Imidazo[1,2-a]pyridine (Vibrational Frequency, cm⁻¹)This compound (Expected Vibrational Frequency, cm⁻¹)Assignment
Aromatic C-H Stretch3100-30003100-3000C-H stretching vibrations of the aromatic rings.
C=C and C=N Stretch1650-14501650-1450Characteristic ring stretching vibrations.
Aliphatic C-H Stretch-2950-2850C-H stretching of the methyl group.
C-Br Stretch-700-500Carbon-bromine stretching vibration.

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using a combination of spectroscopic methods.

G Workflow for Spectroscopic Structure Validation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Validation Synthesis Synthesize Target Compound Purification Purify Compound (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Acquire Spectra IR Infrared (IR) Spectroscopy Purification->IR Acquire Spectra NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Acquire Spectra MW_confirm Confirm Molecular Weight and Formula MS->MW_confirm FG_identify Identify Functional Groups IR->FG_identify Framework_elucidate Elucidate C-H Framework NMR->Framework_elucidate Structure_validate Validate Final Structure MW_confirm->Structure_validate Correlate Data FG_identify->Structure_validate Correlate Data Framework_elucidate->Structure_validate Correlate Data

Caption: Workflow for Spectroscopic Structure Validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized for small organic molecules and can be adapted for this compound.

¹H and ¹³C NMR Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C{¹H} spectra.

    • Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition.

  • Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS with an EI source).

  • Procedure:

    • Sample Introduction: The sample is introduced into the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph. For ESI, the sample is dissolved in a suitable solvent and infused into the source.

    • Ionization: The molecules are ionized using an appropriate method (e.g., electron impact or electrospray ionization).

    • Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Procedure:

    • Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate, or as a solution in an IR-transparent solvent. For a solid sample, a small amount is typically ground with KBr powder and pressed into a thin pellet.

    • Data Acquisition: A background spectrum is recorded, followed by the spectrum of the sample. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

References

"comparing the efficacy of different synthetic routes to 5-Bromo-2-methylimidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 5-Bromo-2-methylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The efficacy of different routes is evaluated based on reaction yields, conditions, and the nature of the required starting materials.

Introduction

This compound is a significant building block in the development of novel therapeutic agents. The imidazo[1,2-a]pyridine core is found in a variety of biologically active compounds, and the presence of a bromine atom at the 5-position and a methyl group at the 2-position offers valuable handles for further chemical modifications and structure-activity relationship (SAR) studies. This guide outlines and compares the most common synthetic strategies to access this important molecule.

Synthetic Strategies Overview

The synthesis of this compound is predominantly approached via a two-stage process. The initial stage involves the synthesis of the key intermediate, 5-bromo-2-aminopyridine. The second stage is the construction of the fused imidazole ring. This guide will compare two primary routes for the synthesis of the 5-bromo-2-aminopyridine intermediate and the subsequent cyclization step.

G cluster_0 Stage 1: Synthesis of 5-bromo-2-aminopyridine cluster_1 Stage 2: Cyclization to form Imidazo[1,2-a]pyridine Ring 2-Aminopyridine 2-Aminopyridine Route A Route A 2-Aminopyridine->Route A Direct Bromination Route B Route B 2-Aminopyridine->Route B Acylation, Bromination, Hydrolysis 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine Route A->5-bromo-2-aminopyridine Route B->5-bromo-2-aminopyridine Reaction Reaction 5-bromo-2-aminopyridine->Reaction with α-haloketone This compound This compound Reaction->this compound

Caption: General Synthetic Workflow to this compound.

Data Presentation: Comparison of Synthetic Routes

Route Description Reagents Solvent Temperature Time Yield (%) Advantages Disadvantages
1A Direct Bromination of 2-AminopyridineN-Bromosuccinimide (NBS)Acetonitrile20°COvernight~97%High yield, one-stepPotential for over-bromination, requires careful control
1B Acylation-Bromination-Hydrolysis of 2-AminopyridineAcetic anhydride, Bromine, NaOHAcetic acid, WaterReflux, 50°C, RTMulti-step~66.5%Good regioselectivityMulti-step process, lower overall yield
2 Cyclization of 5-bromo-2-aminopyridine with ChloroacetoneChloroacetoneEthanolReflux4-6 hoursNot specifiedReadily available reagentLachrymatory nature of α-haloketones
2 Cyclization of 5-bromo-2-aminopyridine with BromoacetoneBromoacetoneEthanolReflux4-6 hoursNot specifiedReadily available reagentLachrymatory nature of α-haloketones

Note: Yields for the cyclization step (Route 2) to the specific target molecule are not explicitly reported in the searched literature, but this is a standard and generally efficient reaction.

Experimental Protocols

Route 1A: Direct Bromination of 2-Aminopyridine to 5-bromo-2-aminopyridine

This method utilizes N-bromosuccinimide (NBS) for the direct bromination of 2-aminopyridine.

Protocol:

  • Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL).

  • Cool the solution in an ice bath.

  • Add N-bromosuccinimide (4.6 g, 27.9 mmol) to the cooled solution.

  • Stir the reaction mixture in the dark at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the residue with water (100 mL).

  • Collect the solid product by suction filtration and dry in vacuo.

G 2-Aminopyridine 2-Aminopyridine Reaction Stir overnight at room temp. 2-Aminopyridine->Reaction NBS N-Bromosuccinimide NBS->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Workup Solvent Removal, Aqueous Wash Reaction->Workup Product 5-bromo-2-aminopyridine Workup->Product

Caption: Workflow for Direct Bromination (Route 1A).

Route 1B: Acylation-Bromination-Hydrolysis of 2-Aminopyridine to 5-bromo-2-aminopyridine

This three-step method involves protection of the amino group, followed by bromination and deprotection.[1]

Protocol:

  • N-Acylation: Reflux a mixture of 2-aminopyridine and acetic anhydride (molar ratio 1:1.6).[1]

  • Bromination: React the resulting 2-acetamidopyridine with bromine (molar ratio 1.1:1 relative to the starting 2-aminopyridine) at 50°C.[1]

  • Hydrolysis: Treat the brominated intermediate with a 50% sodium hydroxide solution at room temperature to yield 5-bromo-2-aminopyridine.[1]

G Start 2-Aminopyridine Step1 N-Acylation (Acetic Anhydride, Reflux) Start->Step1 Intermediate1 2-Acetamidopyridine Step1->Intermediate1 Step2 Bromination (Br2, 50°C) Intermediate1->Step2 Intermediate2 Bromo-2-acetamidopyridine Step2->Intermediate2 Step3 Hydrolysis (50% NaOH, RT) Intermediate2->Step3 Product 5-bromo-2-aminopyridine Step3->Product

Caption: Workflow for Acylation-Bromination-Hydrolysis (Route 1B).

Route 2: Cyclization of 5-bromo-2-aminopyridine to this compound

This is a general and widely used method for the synthesis of the imidazo[1,2-a]pyridine core.

Protocol:

  • Dissolve 5-bromo-2-aminopyridine (10 mmol) in ethanol (50 mL).

  • Add chloroacetone or bromoacetone (10 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start 5-bromo-2-aminopyridine Reaction Reflux 4-6h Start->Reaction Reagent Chloroacetone or Bromoacetone Reagent->Reaction Solvent Ethanol Solvent->Reaction Workup Cool, Neutralize, Extract, Purify Reaction->Workup Product 5-Bromo-2-methyl- imidazo[1,2-a]pyridine Workup->Product

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Studies of Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Compounds incorporating this moiety have been extensively investigated for their potential as anticancer, antitubercular, and anti-inflammatory agents. The journey from a promising compound in a test tube to a potential clinical candidate is a rigorous process, heavily reliant on a combination of in vitro and in vivo studies. This guide provides an objective comparison of the performance of various imidazo[1,2-a]pyridine-based compounds in these different settings, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: Quantitative Comparison of Activities

The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine compounds, highlighting their potency in enzymatic and cell-based assays (in vitro) and their efficacy and pharmacokinetic profiles in preclinical animal models (in vivo).

Anticancer Activity
CompoundTarget/PathwayIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenOutcomeReference
MBM-55 Nek2 InhibitorEnzyme Assay-0.001Nude MiceHeLa XenograftSignificantly suppressed tumor growth[1]
Compound 6 PI3K/Akt/mTORMTT AssayA375 (Melanoma)9.7Nude MiceHeLa Xenograft50 mg/kg significantly inhibits tumor growth[2][3]
HeLa (Cervical)35.0[3]
Compound 12b CytotoxicityMTT AssayHep-2 (Laryngeal)11---[4][5]
HepG2 (Hepatocellular)13[4][5]
MCF-7 (Breast)11[4][5]
A375 (Melanoma)11[4][5]
GSK1070916 Aurora B/CKinase Assay-0.00038 (B), 0.0015 (C)Nude MiceHCT116 (Colon) Xenografti.p. administrationComplete or near-complete tumor regression
Cell ViabilityA549 (Lung)0.007[6]
15a PI3K/mTOR---Nude MiceHCT116 and HT-29 Xenografts-Significant inhibition of tumor growth
Antitubercular Activity
CompoundIn Vitro AssayStrainMIC (µM)In Vivo ModelDosing RegimenOutcomeReference
Compound 18 MIC AssayMtb H37Rv0.004Male Mice3 mg/kg POAUC: 3850 ng·h/mL, t1/2: 13.2 h, Bioavailability: 31.1%[7][8]
Compound 13 MIC AssayMtb H37Rv≤1Male Mice3 mg/kg PO-
Compound 1 MIC AssayReplicating Mtb0.4 - 1.9---[9][10]
MDR Mtb0.07 - 2.2[11]
XDR Mtb0.07 - 0.14[11]
B1 MIC AssayMtb H37Rv< 0.035--Greater AUC0-∞ and Cmax than Q203 and PBTZ169[12]
Anti-inflammatory Activity
CompoundTargetIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenED50 (mg/kg)Reference
5j COX-2Fluorescent Cayman Kit-0.05Writhing Test (Analgesic)-12.38[13][14]
5i COX-2Fluorescent Cayman Kit-----[13][14]

Experimental Protocols

In Vitro Assays

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., A375, HeLa, HepG2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

    • The plates are incubated to allow the viable cells to metabolize the MTT into formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[5]

2. Minimum Inhibitory Concentration (MIC) Assay for Antitubercular Activity

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis (Mtb).

  • Methodology:

    • The imidazo[1,2-a]pyridine compounds are serially diluted in a suitable liquid medium (e.g., 7H9 broth) in 96-well microplates.

    • A standardized inoculum of Mtb (e.g., H37Rv strain) is added to each well.

    • The plates are incubated under appropriate conditions for several days.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.[7][10]

3. COX-2 Inhibition Assay

  • Objective: To assess the inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme.

  • Methodology:

    • A fluorescent Cayman kit is a common method for this assay.

    • The assay is typically performed in a 96-well plate.

    • The reaction mixture includes the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The fluorescence is measured over time, and the IC50 value is calculated based on the inhibition of the enzyme's activity.[13][14]

In Vivo Assays

1. Xenograft Tumor Model

  • Objective: To evaluate the antitumor efficacy of the compounds in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., HeLa, HCT116).

    • Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives the imidazo[1,2-a]pyridine compound via a specific route (e.g., oral gavage, intraperitoneal injection) and dosing schedule.

    • Tumor size and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[1][2]

2. Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

  • Methodology:

    • The compound is administered to animals (e.g., mice or rats) via intravenous (IV) and oral (PO) routes at a specific dose.

    • Blood samples are collected at various time points after administration.

    • The concentration of the compound in the plasma is quantified using analytical methods such as LC-MS/MS.

    • Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are calculated to assess the compound's bioavailability and clearance.[7][8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine compounds and a general workflow for their evaluation.

PI3K_AKT_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine (e.g., Compound 6) Imidazopyridine->PI3K Imidazopyridine->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

STAT3_NFkB_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK IKK IKK Cytokine_Receptor->IKK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Inflammation Inflammation (iNOS, COX-2) Nucleus->Inflammation MIA Imidazo[1,2-a]pyridine (MIA) MIA->STAT3 MIA->NFkB

Caption: The STAT3/NF-κB signaling pathway and its modulation by imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow Synthesis Compound Synthesis In_Vitro In Vitro Studies Synthesis->In_Vitro Cytotoxicity Cytotoxicity (e.g., MTT Assay) In_Vitro->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition (e.g., Kinase Assay) In_Vitro->Enzyme_Inhibition Antimicrobial Antimicrobial (e.g., MIC Assay) In_Vitro->Antimicrobial In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Candidates PK Pharmacokinetics (PK) In_Vivo->PK Efficacy Efficacy (e.g., Xenograft) In_Vivo->Efficacy Toxicity Toxicity Assessment In_Vivo->Toxicity Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

Caption: A generalized experimental workflow for the evaluation of imidazo[1,2-a]pyridine-based compounds.

References

Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-Bromo-2-methylimidazo[1,2-a]pyridine analogs, focusing on their structure-activity relationships (SAR) as potent kinase inhibitors and anticancer agents. The information presented is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Structure-Activity Relationship (SAR) Analysis

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a bromine atom at the 5-position and a methyl group at the 2-position creates a specific chemical space for further exploration. The following sections and data table summarize the impact of various substitutions on the biological activity of this core structure.

General SAR Observations:

The data compiled from various sources indicates that modifications at the 3, 6, and 8 positions of the imidazo[1,2-a]pyridine ring, as well as substitutions on the phenyl ring at the 2-position, significantly influence the biological activity of these compounds.

Comparative Data of Imidazo[1,2-a]pyridine Analogs

The following table summarizes the biological activity of various imidazo[1,2-a]pyridine analogs, providing a comparative view of their potency. Due to the limited availability of a direct SAR study on the 5-bromo-2-methyl scaffold, analogs with different substitutions are included to infer the SAR.

Compound IDCore StructureR1 (at C3)R2 (at C5)R3 (at C6)R4 (at C8)Target/AssayIC50 (µM)
Reference This compoundHBrHH--
Analog 1 2-Arylimidazo[1,2-a]pyridineAmineHHHMCF-7>100
Analog 2 2-Arylimidazo[1,2-a]pyridineAmineHHHHT-29>100
Analog 3 2-Arylimidazo[1,2-a]pyridineAmineHHHB16F10>100
Analog 4h Imido-heterocycleVariesHHHMCF-71-5.5
Analog 4h Imido-heterocycleVariesHHHPANC-11-5.5
Analog 4h Imido-heterocycleVariesHHHHCT-1161-5.5
Analog 16h Imidazo[1,2-a]pyridine-ureaVariesHHHHeLaMore potent than Cisplatin
Compound 10 Amidino-imidazo[4,5-b]pyridineHHHHColon Carcinoma0.4
Compound 14 Amidino-imidazo[4,5-b]pyridineHHHHColon Carcinoma0.7
Compound 14 Imidazo[1,2-a]pyridineN-cyclohexylamineHCH3H5-LO (intact cells)0.16
Compound 14 Imidazo[1,2-a]pyridineN-cyclohexylamineHCH3H5-LO (cell-free)0.1
Bromo Derivative Imidazo[1,2-a]pyridineHBrHHAβ aggregates (Ki)10 nM

Note: The data is compiled from multiple sources.[1][3][4][5][6] Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of imidazo[1,2-a]pyridine analogs are provided below.

Kinase Inhibition Assay (General Protocol)

A common method for assessing the inhibitory activity of compounds against specific kinases is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: The kinase, a suitable substrate, ATP, and the test compound at various concentrations are incubated in a reaction buffer.

  • ATP Depletion: Following the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.

  • ADP Conversion and Detection: A kinase detection reagent is then added to convert the produced ADP to ATP and to catalyze a luciferase/luciferin reaction, which generates a luminescent signal.

  • Data Analysis: The intensity of the luminescent signal is proportional to the amount of ADP produced and is used to calculate the kinase activity. IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the core chemical structure and a typical experimental workflow.

G General Structure of this compound Analogs cluster_0 This compound Core cluster_1 Potential Modification Sites Core Core R1 R1 (C3) Core->R1 Position 3 R2 R2 (C6) Core->R2 Position 6 R3 R3 (C7) Core->R3 Position 7 R4 R4 (C8) Core->R4 Position 8 R5 R5 (Phenyl @ C2) Core->R5 2-Phenyl Substitutions G Experimental Workflow for Kinase Inhibitor Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Prepare Kinase, Substrate, and ATP solutions C Incubate Kinase, Substrate, ATP, and Compound A->C B Prepare serial dilutions of test compounds B->C D Stop reaction and deplete remaining ATP C->D E Add detection reagent to generate luminescent signal D->E F Measure luminescence E->F G Calculate % Inhibition F->G H Determine IC50 values G->H

References

Comparative Analysis of Computational Docking Studies of Imidazo[1,2-a]Pyridine Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine core is a well-established scaffold in medicinal chemistry, known for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Computational docking studies are instrumental in elucidating the binding modes and predicting the affinity of these derivatives for their biological targets, thereby guiding the design of more potent and selective inhibitors. This guide provides a comparative overview of the computational docking performance of various imidazo[1,2-a]pyridine derivatives against different protein targets, supported by experimental data where available.

Comparison of Docking Performance of Imidazo[1,2-a]Pyridine Derivatives

The following tables summarize the quantitative data from several studies, showcasing the docking scores and, where applicable, the corresponding experimental validation (e.g., IC50 values) of different imidazo[1,2-a]pyridine derivatives against a variety of protein targets.

Table 1: Docking Performance against Human Leukotriene A4 Hydrolase (LTA4H)

Compound IDSubstituentsDocking Score (kcal/mol)Target Protein (PDB ID)Reference
HB7 Hybrid with 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid-11.237Human LTA4H (3U9W)[3]
Original Ligand --6.908Human LTA4H (3U9W)[3]

Table 2: Docking Performance against Various Cancer-Related and Other Targets

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Experimental Data (IC50)Reference
HB9 Not SpecifiedNot Specified50.56 µM (A549 cells)[3]
HB10 Not SpecifiedNot Specified51.52 µM (HepG2 cells)[3]
Compound C Oxidoreductase-9.207Not Specified[4]
Compound 6h MARK4Not SpecifiedK = 0.1 x 10^7[5]
Compound I-11 KRAS G12CNot SpecifiedPotent inhibitor[6]
Azo-based derivative 4b Bacterial GyrB-10.4Not Specified[7]

Table 3: Docking Performance of Imidazo[1,2-a]pyridin-3-yl Derivatives against Farnesyl Diphosphate Synthase

Compound IDMolDock ScoreRerank ScoreTarget Protein (PDB ID)Reference
4(k) -145.600-107.580Farnesyl Diphosphate Synthase (5CG5)[8]
4(g) Not SpecifiedNot SpecifiedFarnesyl Diphosphate Synthase (5CG5)[8]

Experimental Protocols

The methodologies employed in the cited computational docking studies, while varying in specific parameters, generally follow a standardized workflow.

General Molecular Docking Protocol:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added to the protein structure.

    • The 2D structures of the imidazo[1,2-a]pyridine derivatives are sketched and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation:

    • The docking simulations are performed using software such as AutoDock, Glide, or MOE (Molecular Operating Environment).

    • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

    • The docking algorithm explores various conformations and orientations of the ligand within the active site, and a scoring function is used to estimate the binding affinity.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the best-scoring poses and to visualize the binding interactions between the ligand and the protein.

    • Key interactions, such as hydrogen bonds and hydrophobic interactions, are examined to understand the molecular basis of binding.

For instance, in the study involving imidazo[1,2-a]pyridin-3-yl derivatives, the Molegro Virtual Docker (MVD) was used for docking simulations.[8][9] The 3D structures of the ligands were geometrically optimized using molecular mechanics (MM2) and semi-empirical (AM1) methods before docking.[8][9] In another study, the docking protocol was validated by re-docking the native ligand to the target protein, with a root-mean-square deviation (RMSD) of less than 2.0 Å being the criterion for a successful validation.[10]

Visualizations

Experimental Workflow for Computational Docking

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_output Output protein_prep Protein Preparation (from PDB) define_grid Define Binding Site (Grid Box Generation) protein_prep->define_grid ligand_prep Ligand Preparation (3D Structure Generation & Optimization) run_docking Run Docking Algorithm ligand_prep->run_docking define_grid->run_docking scoring Scoring & Ranking of Poses run_docking->scoring interaction_analysis Analysis of Binding Interactions scoring->interaction_analysis lead_identification Lead Compound Identification interaction_analysis->lead_identification

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway Inhibition by a Hypothetical Imidazo[1,2-a]Pyridine Derivative

signaling_pathway compound Imidazo[1,2-a]pyridine Derivative receptor Target Protein (e.g., Kinase) compound->receptor Inhibition downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 receptor->downstream2 cellular_response Cellular Response (e.g., Proliferation, Inflammation) downstream1->cellular_response downstream2->cellular_response

Caption: Inhibition of a signaling pathway by an imidazo[1,2-a]pyridine derivative.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 5-Bromo-2-methylimidazo[1,2-a]pyridine and its Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a comparative analysis of the biological target landscape of imidazo[1,2-a]pyridine derivatives, with a focus on the potential cross-reactivity of 5-Bromo-2-methylimidazo[1,2-a]pyridine. By presenting key experimental data and methodologies, this document aims to facilitate informed decisions in drug discovery and development projects.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A key aspect of their mechanism of action often involves the inhibition of specific enzymes, particularly protein kinases, which can disrupt cellular processes like cell growth and proliferation.[1]

This guide synthesizes data from various studies to offer a comparative perspective on the selectivity and potential for off-target effects of imidazo[1,2-a]pyridine-based compounds.

Kinase Inhibitory Activity: A Primary Target with Cross-Reactivity Potential

Kinases are a major target class for imidazo[1,2-a]pyridine derivatives, with various analogs showing potent inhibitory activity against a range of kinases. This broad activity also highlights the potential for cross-reactivity between different kinase families.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against several protein kinases. This data illustrates the diverse yet sometimes overlapping target profiles of this compound class.

Compound/Derivative ClassTarget KinaseIC50 (µM)Reference Compound/Assay
Imidazo[1,2-a]pyridines DYRK1AMicromolar rangeATP competition assay
Imidazo[1,2-a]pyridines CLK1Micromolar rangeATP competition assay
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a) PI3K p110alpha0.67Scintillation proximity assay
Optimized derivative (2g) PI3K p110alpha0.0018Scintillation proximity assay
Thiazole derivative (12) PI3K p110alpha0.0028Scintillation proximity assay
Imidazo[1,2-a]pyridine-based peptidomimetics (Compound 11) Akt isoformsSub-micromolar rangeNot specified
Imidazo[1,2-a]pyridine derivative PDGFR<0.1Not specified

This table is a synthesis of data from multiple sources to provide a comparative overview. Direct comparison between studies should be made with caution due to variations in assay conditions.

The data indicates that while some derivatives can be optimized for high selectivity towards a specific kinase isoform (e.g., PI3K p110alpha), the core imidazo[1,2-a]pyridine scaffold can interact with multiple kinases.[4][5] This inherent potential for cross-reactivity necessitates comprehensive selectivity profiling during drug development.

PI3K/Akt/mTOR Pathway Inhibition

Several studies have highlighted the role of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 Kinase_Assay_Workflow Start Start Prepare Prepare kinase, substrate, and ATP solution Start->Prepare Incubate Incubate with Imidazo[1,2-a]pyridine derivative Prepare->Incubate Detect Detect kinase activity (e.g., phosphorylation) Incubate->Detect Analyze Analyze data to determine IC50 Detect->Analyze End End Analyze->End

References

Benchmarking 5-Bromo-2-methylimidazo[1,2-a]pyridine: A Comparative Performance Guide Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3][4] The subject of this guide, 5-Bromo-2-methylimidazo[1,2-a]pyridine, belongs to this promising class of compounds. While specific biological targets for this particular molecule are still under investigation, the known anticancer properties of related compounds suggest its potential as a kinase inhibitor.[5][6]

This guide provides a framework for benchmarking the performance of this compound against established inhibitors of Polo-like kinase 1 (PLK1), a critical regulator of cell division and a validated target in oncology.[7][8][9] The following sections present quantitative data for known PLK1 inhibitors, detailed experimental protocols for assessing kinase inhibition, and a visualization of the PLK1 signaling pathway to provide a comprehensive context for future comparative studies.

Performance Benchmark: Known PLK1 Inhibitors

To establish a baseline for evaluating this compound, the following table summarizes the in vitro potency (IC50) of several well-characterized PLK1 inhibitors. This data provides a quantitative measure against which the activity of novel compounds can be compared.

InhibitorTarget(s)IC50 (nM)Notes
BI 2536 PLK10.8Highly potent and selective.[9]
Volasertib (BI 6727) PLK1-Granted "breakthrough therapy designation" by the FDA.
Onvansertib (NMS-P937) PLK1-ATP-competitive inhibitor.
Rigosertib PLK1, other kinases-Targets the Ras-binding domain and inhibits PLK1 function.
T521 PLK1 (Polo-Box Domain)1220A potent inhibitor of the Plk1 Polo-Box Domain (PBD).[10]
Poloxin PLK1 (Polo-Box Domain)4270Induces mitotic arrest and apoptosis.[9][10]
Thymoquinone (TQ) PLK1 (Polo-Box Domain)1360Natural compound with Plk1 PBD inhibitory effect.[10]
B31 PLK10.08A novel, highly selective, and orally bioavailable PLK1 inhibitor.[8]

Experimental Protocols: Kinase Inhibition Assay

To ensure reproducible and comparable results, a standardized in vitro kinase assay protocol is essential. The following outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Objective: To quantify the potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of a specific kinase (e.g., PLK1).

Materials:

  • Purified recombinant kinase (e.g., PLK1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), typically at a concentration close to the Km for the specific kinase

  • Test compound and known inhibitor (positive control) dissolved in a suitable solvent (e.g., DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader (luminometer or fluorometer)

  • Black or white opaque microplates (384-well or 96-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the kinase assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Reaction Setup:

    • Add the kinase enzyme solution to each well of the microplate.

    • Add the diluted test compound or control inhibitor to the respective wells. Include a "no inhibitor" control (vehicle only).

    • Incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing ATP and the kinase substrate.

    • Add the reaction mixture to all wells to start the kinase reaction.

    • Incubate the plate for a specific duration (e.g., 30-60 minutes) at 30°C. This incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of product formed (or substrate consumed). For luminescence-based assays like ADP-Glo™, this involves:

      • Adding the ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.[11]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using Graphviz (DOT language).

PLK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_plk1 PLK1 Activation cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition AuroraA Aurora A Bora Bora AuroraA->Bora phosphorylates PLK1_inactive PLK1 (Inactive) Bora->PLK1_inactive recruits PLK1_active PLK1 (Active) PLK1_inactive->PLK1_active activation CDC25C CDC25C PLK1_active->CDC25C activates Spindle Spindle Assembly PLK1_active->Spindle Cytokinesis Cytokinesis PLK1_active->Cytokinesis CyclinB_CDK1 Cyclin B/CDK1 CDC25C->CyclinB_CDK1 activates Mitosis Mitotic Entry CyclinB_CDK1->Mitosis ATP_inhibitors ATP-Competitive Inhibitors ATP_inhibitors->PLK1_active inhibit kinase domain PBD_inhibitors PBD Inhibitors PBD_inhibitors->PLK1_active disrupt substrate binding

Caption: A simplified diagram of the PLK1 signaling pathway and points of therapeutic intervention.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Test Compound Add_Kinase Add Kinase and Compound to Plate Compound_Prep->Add_Kinase Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Add_Kinase Incubate_1 Incubate for Binding Add_Kinase->Incubate_1 Add_Sub_ATP Add Substrate/ATP (Initiate Reaction) Incubate_1->Add_Sub_ATP Incubate_2 Incubate for Reaction Add_Sub_ATP->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Read_Plate Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data

Caption: A workflow diagram illustrating the key steps of an in vitro kinase inhibition assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This document provides a detailed protocol for the proper disposal of 5-Bromo-2-methylimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for structurally similar chemicals, such as brominated pyridines. It is imperative to handle this compound as potentially hazardous.

Immediate Safety and Hazard Information

Based on data from analogous compounds, this compound should be treated with caution. Key potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn when handling this compound:

PPE ItemSpecification
Gloves Chemically resistant nitrile gloves.
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1]
Lab Coat Standard laboratory coat to protect from skin contact.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or spills.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.

1. Waste Identification and Segregation:

  • Characterize as Hazardous Waste: All waste materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be classified as hazardous chemical waste.

  • Segregate from Incompatibles: Store this waste separately from incompatible materials, particularly strong oxidizing agents, to prevent adverse chemical reactions.

2. Waste Collection and Labeling:

  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and sealable container.[4] It is advisable to use a secondary container to prevent spills.

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid waste," "solution in methanol"). Indicate the primary hazards (e.g., "Irritant," "Toxic").

3. On-site Accumulation and Storage:

  • Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5] This area should be away from general laboratory traffic and drains.

  • Adhere to Limits: Comply with institutional and regulatory limits on the quantity of hazardous waste that can be accumulated and the timeframe for its storage before disposal.

4. Final Disposal Procedure:

  • Do Not Dispose via Standard Drains or Trash: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular solid waste.[5][6]

  • Engage Professional Disposal Services: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Incineration: Where permissible, chemical incineration at a licensed facility, equipped with an afterburner and scrubber, is a potential disposal method.[6]

  • Maintain Records: Keep meticulous records of the waste generated, including the amount and date of disposal, to ensure regulatory compliance.[5]

Accidental Spill Cleanup Protocol

In the event of a spill, adhere to the following procedure:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: For solid spills, carefully sweep the material to avoid dust generation and place it in the hazardous waste container.[6] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent or detergent solution, followed by water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be treated as hazardous waste and placed in the designated container.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify Waste (Unused chemical, contaminated labware) B Segregate as Hazardous Waste A->B C Collect in Labeled, Sealed Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Contractor D->E F Transport to Approved Waste Disposal Facility E->F G Maintain Disposal Records F->G S1 Evacuate & Secure Area S2 Wear Full PPE S1->S2 S3 Contain & Collect Spill S2->S3 S4 Decontaminate Area S3->S4 S5 Dispose of Cleanup Materials as Hazardous Waste S4->S5 S5->C Add to waste container

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Bromo-2-methylimidazo[1,2-a]pyridine

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and proper chemical management.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, based on related compounds, it should be treated as a hazardous substance. Potential hazards are outlined below.

Hazard TypeDescription
Acute Health Effects May cause skin, eye, and respiratory tract irritation.[2][3][4] May be harmful if swallowed or inhaled.[4]
Chronic Health Effects Long-term exposure effects are unknown. Handle with care to minimize potential chronic health risks.
Fire and Explosion May decompose upon heating to produce toxic fumes.[1] Closed containers may rupture when heated.[1]
Reactivity Potentially incompatible with strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended equipment.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact.
Body Protection A laboratory coat with long sleeves.Protects skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities or in case of spills.Minimizes inhalation of dust or vapors.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[1][2][4]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and acids.[5]

Storage:

  • Store in a tightly closed container.[1][5]

  • Keep in a cool, dry, and well-ventilated place.[1][5]

  • Protect from light.

  • Store away from heat and sources of ignition.[5]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these guidelines to mitigate risks and protect the environment.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust and place it into a labeled, sealed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.[5]

  • Store waste containers in a designated and secure area.

  • Dispose of the chemical waste through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.

First Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer Compound to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.